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  • Product: Thiophene-2-carbohydrazide hydrochloride
  • CAS: 1803610-91-4

Core Science & Biosynthesis

Foundational

Thiophene-2-Carbohydrazide Hydrochloride: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic building blocks for high-throughput screening and scale-up synthesis. Thiophene-2-carbohydrazide is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic building blocks for high-throughput screening and scale-up synthesis. Thiophene-2-carbohydrazide is a highly versatile scaffold in medicinal chemistry; however, utilizing it in its free base form often presents solubility and stability bottlenecks in aqueous physiological assays. Converting it to its hydrochloride salt fundamentally alters its physicochemical profile, enhancing its dissolution kinetics without compromising the nucleophilicity of the hydrazide moiety once neutralized in situ.

This technical whitepaper provides an in-depth analysis of thiophene-2-carbohydrazide hydrochloride, detailing its structural properties, self-validating synthesis protocols, reactivity pathways, and its pivotal role in developing advanced pharmacological agents and coordination complexes.

Molecular Architecture & Physicochemical Profile

The molecular architecture of thiophene-2-carbohydrazide hydrochloride combines an electron-rich aromatic thiophene ring with a highly reactive carbohydrazide functional group. The presence of oxygen, nitrogen, and sulfur atoms creates a potent N-S-O chelation system, making it an ideal multidentate ligand for transition metals[1].

The hydrochloride salt form (CAS: 1803610-91-4) is specifically engineered to protonate the terminal amine of the hydrazide group[2]. This prevents premature auto-oxidation and significantly increases the compound's shelf-life and solubility in polar solvents, which is a critical parameter for in vitro biological evaluations.

Table 1: Key Physicochemical and Spectroscopic Properties
ParameterSpecification / Data
Chemical Name Thiophene-2-carbohydrazide hydrochloride
CAS Registry Number 1803610-91-4 (HCl Salt)[2] / 2361-27-5 (Free Base)[3]
Linear Formula C₅H₇ClN₂OS
Molecular Weight 178.64 g/mol (Salt) / 142.18 g/mol (Free Base)[3]
Spectroscopic Markers (IR) ~1656 cm⁻¹ (C=O amide), ~1606 cm⁻¹ (C=N imine in derivatives)[4]
Structural Features N-S-O coordination sites; capable of amide-imidic prototropic tautomerization[1]

Mechanistic Synthesis and Isolation Protocols

To ensure a self-validating and reproducible system, the synthesis of the hydrochloride salt is best approached via a two-step process: an eco-friendly microwave-assisted hydrazinolysis followed by anhydrous salt formation.

Causality in Experimental Design: Microwave irradiation is selected over conventional reflux because it ensures rapid, volumetric heating. This overcomes the activation energy barrier of the nucleophilic acyl substitution in minutes rather than hours, minimizing thermal degradation and side-product formation[1]. For the salt formation, anhydrous ethereal HCl is strictly used instead of aqueous HCl to prevent the hydrolysis of the newly formed hydrazide bond.

Protocol: Microwave-Assisted Synthesis of the Hydrochloride Salt

Reagents Required:

  • Methyl thiophene-2-carboxylate (1.0 mmol)

  • Hydrazine monohydrate (5.0 mmol) – Excess is used to drive the equilibrium forward and prevent diacylhydrazine formation.[5]

  • Methanol/Water solvent system (1:1 v/v, 40 mL)

  • Ethereal HCl (2.0 M)

Step-by-Step Workflow:

  • Hydrazinolysis: Dissolve methyl thiophene-2-carboxylate and hydrazine monohydrate in the methanol/water mixture within a microwave-safe reaction vessel[5].

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for exactly 5 minutes[1].

    • Self-Validation Check: The reaction mixture will transition from a clear solution to slightly opaque as the free base product begins to form.

  • Precipitation: Immediately plunge the vessel into an ice bath (0–4 °C). The sudden drop in temperature forces the free base to precipitate out of the solution quantitatively[5].

  • Intermediate Isolation: Collect the white precipitate via vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine.

  • Salt Formation: Suspend the purified free base in dry diethyl ether (20 mL) under constant magnetic stirring.

  • Acidification: Dropwise, add 2.0 M ethereal HCl until the pH of the suspension reaches ~2.

    • Self-Validation Check: A distinct, dense crystalline precipitate of the hydrochloride salt will form immediately upon acidification.

  • Final Isolation: Filter the resulting thiophene-2-carbohydrazide hydrochloride, wash with cold anhydrous ether, and dry under vacuum to afford the pure product.

Reactivity Profiling: Hydrazone and Heterocycle Formation

The synthetic utility of thiophene-2-carbohydrazide lies in the high nucleophilicity of its terminal nitrogen, driven by the alpha-effect (the adjacent nitrogen atom donates electron density). This makes it highly reactive toward electrophilic carbon centers.

  • Schiff Base / Hydrazone Formation: Condensation with aromatic aldehydes yields hydrazones. These derivatives are critical intermediates that exhibit inherent biological activity due to their ability to disrupt cellular membranes and bind to target proteins[6],[5].

  • Cyclization to Advanced Heterocycles: The hydrazide can be reacted with phenyl isothiocyanate to form a thiosemicarbazide intermediate. Depending on the cyclization conditions (e.g., dehydrative cyclization using chloroacetic acid vs. alkaline cyclization), this intermediate can be directed to form either 1,3,4-oxadiazoles or 1,2,4-triazoles[6].

Reactivity TCH Thiophene-2-carbohydrazide (Free Base / HCl Salt) Aldehydes Aromatic Aldehydes (Condensation) TCH->Aldehydes Acid Catalyst (-H2O) Isothiocyanate Phenyl Isothiocyanate (Addition) TCH->Isothiocyanate Reflux (Ethanol) Hydrazones Hydrazones / Schiff Bases (Antimicrobial/Anticancer) Aldehydes->Hydrazones Metals Transition Metals (Mo, Cu, Co, Zn) Hydrazones->Metals Chelation (N-O-S Donors) Thiosemicarbazide Thiosemicarbazide Intermediate Isothiocyanate->Thiosemicarbazide Oxadiazoles 1,3,4-Oxadiazoles (Dehydrative Cyclization) Thiosemicarbazide->Oxadiazoles Chloroacetic acid (DMF/Et3N) Triazoles 1,2,4-Triazoles (Alkaline Cyclization) Thiosemicarbazide->Triazoles NaOH / Heat Complexes Coordination Complexes (Catalysis & Bioactivity) Metals->Complexes

Figure 1: Reactivity pathways of thiophene-2-carbohydrazide toward diverse heterocyclic scaffolds.

Pharmacological and Material Science Applications

The derivatives synthesized from the thiophene-2-carbohydrazide scaffold have demonstrated profound efficacy across multiple domains of applied science.

Table 2: Key Derivatives and Applied Mechanisms
Derivative ClassSynthetic PathwayPrimary ApplicationTarget / Mechanism of Action
Hydrazones / Schiff Bases Acid-catalyzed condensation with aromatic aldehydes[5]Antimicrobial / AnticancerCellular membrane disruption; tight binding to human carbonic anhydrase IX (CA IX) protein[6]
1,3,4-Oxadiazoles Dehydrative cyclization of thiosemicarbazide intermediates[6]OncologyPotent in vitro antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines[6]
Transition Metal Complexes Ligand chelation with Mo(VI), Cu(II), Co(II)[7],[4]Catalysis & BioactivityHighly efficient benzyl alcohol oxidation (Mo-complexes)[4]; ROS-mediated cytotoxicity and antifungal potential[7]

Clinical & Catalytic Relevance: In oncology, molecular docking studies have revealed that thiophene-based hydrazones exhibit binding energies (e.g., −5.5817 kcal/mol) comparable to co-crystallized reference ligands when targeting the CA IX protein, a critical marker in tumor hypoxia[6]. Furthermore, in material science and green chemistry, mechanochemically synthesized Mo(VI) complexes utilizing thiophene-2-carboxylic acid hydrazone ligands have shown exceptional catalytic turnover in the oxidation of benzyl alcohol, achieving >90% yields in under 2 hours[4].

References

  • ACS Publications. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking". ACS Omega. URL: [Link]

  • PMC. "Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives". National Institutes of Health. URL: [Link]

  • RSC Advances. "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k". Royal Society of Chemistry. URL: [Link]

  • PMC. "From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically". National Institutes of Health. URL: [Link]

Sources

Exploratory

Thiophene-2-Carbohydrazide Hydrochloride: Physicochemical Profiling and LC-HRMS Exact Mass Determination

Introduction & Core Principles Thiophene-2-carbohydrazide hydrochloride is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Characterized by its electron-rich t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Principles

Thiophene-2-carbohydrazide hydrochloride is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Characterized by its electron-rich thiophene ring and a highly nucleophilic hydrazide moiety, this compound serves as a critical precursor for the development of diverse pharmacological agents, including antimicrobial, antitubercular, and anticancer therapeutics[1].

Causality of the Salt Form: In drug development and synthetic workflows, the free base form of thiophene-2-carbohydrazide (C₅H₆N₂OS) presents handling challenges due to its susceptibility to atmospheric oxidation and relatively low aqueous solubility. The conversion to its hydrochloride salt (C₅H₇ClN₂OS) protonates the basic primary amine of the hydrazide group. This structural modification significantly enhances the compound's thermodynamic stability, prolongs its shelf-life, and improves its solubility in polar protic solvents, ensuring stoichiometric precision during downstream condensation and cyclization reactions.

Physicochemical Profiling

The fundamental chemical identifiers and mass properties of thiophene-2-carbohydrazide hydrochloride are summarized below. The exact mass calculation is critical for accurate identification in high-resolution analytical workflows.

PropertyValue
Chemical Name Thiophene-2-carbohydrazide hydrochloride
CAS Registry Number 1803610-91-4
Molecular Formula C₅H₇ClN₂OS (or C₅H₆N₂OS · HCl)
Molecular Weight 178.64 g/mol
Exact Mass (Monoisotopic) 177.99676 Da
Free Base Exact Mass 142.02008 Da
SMILES O=C(C1=CC=CS1)NN.[H]Cl

Table 1: Summary of physicochemical properties and mass data[2][3].

Exact Mass Derivation: The monoisotopic exact mass of 177.99676 Da is calculated based on the most abundant naturally occurring isotopes of its constituent elements: ¹²C (12.00000 Da), ¹H (1.00783 Da), ³⁵Cl (34.96885 Da), ¹⁴N (14.00307 Da), ¹⁶O (15.99491 Da), and ³²S (31.97207 Da)[3]. is required to empirically validate this exact mass, as low-resolution instruments cannot reliably distinguish this compound from isobaric interferences[4].

Analytical Characterization: LC-HRMS Methodology

To validate the exact mass of thiophene-2-carbohydrazide hydrochloride, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry standard.

Expert Insight on Ionization: Electrospray Ionization in positive mode (ESI+) is the optimal choice for this compound. The basic primary amine of the hydrazide group readily accepts a proton[5]. However, it is crucial to understand that in the ESI source, the non-covalent hydrochloride salt completely dissociates. Therefore, the mass analyzer will not detect the intact salt mass (177.99676 Da). Instead, it detects the protonated free base, [M - Cl]⁺ or[M(free base) + H]⁺, at a theoretical exact m/z of 143.0274 .

Self-Validating Protocol for Exact Mass Determination
  • Sample Preparation: Dissolve 1.0 mg of thiophene-2-carbohydrazide hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, facilitating the protonation of the hydrazide nitrogen in the electrospray source. The 50:50 organic-aqueous mix ensures complete dissolution of the polar hydrochloride salt while maintaining compatibility with reverse-phase chromatography.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.3 mL/min.

    • Causality: Reverse-phase separation resolves the target analyte from potential synthetic impurities (e.g., unreacted methyl thiophene-2-carboxylate) before they enter the MS source, preventing ion suppression.

  • Electrospray Ionization (ESI+): Operate the mass spectrometer in positive ion mode with a capillary voltage of 3.5 kV, desolvation temperature of 350°C, and desolvation gas flow of 800 L/hr.

  • High-Resolution Mass Analysis: Analyze the gas-phase ions using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of at least 60,000 (at m/z 200).

    • Self-Validation Mechanism: Co-infuse an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This continuously corrects for instrumental drift, ensuring the mass accuracy remains strictly below 2 ppm[4].

  • Data Processing & Isotopic Validation: Extract the ion chromatogram (EIC) for the theoretical m/z of 143.0274.

    • Self-Validation Mechanism: Verify the presence of the M+2 isotopic peak at m/z 145.0232. The natural abundance of the ³⁴S isotope (approx. 4.2%) provides a highly specific structural fingerprint that unequivocally confirms the presence of the thiophene ring.

LCHRMS_Workflow SamplePrep 1. Sample Preparation (MeOH:H2O + 0.1% FA) Chromatography 2. UHPLC Separation (C18 Column) SamplePrep->Chromatography 2 µL Injection Ionization 3. ESI+ Ionization (Protonation of Hydrazide) Chromatography->Ionization Eluent Flow MassAnalysis 4. Orbitrap HRMS (Resolving Power >60k) Ionization->MassAnalysis Gas Phase Ions DataProcessing 5. Data Processing (Extract m/z 143.0274) MassAnalysis->DataProcessing Raw Mass Spectra

Fig 1. Step-by-step LC-HRMS workflow for exact mass validation of thiophene-2-carbohydrazide.

Synthetic Utility in Drug Discovery

Thiophene-2-carbohydrazide is synthesized via the hydrazinolysis of methyl thiophene-2-carboxylate[1]. The reaction with hydrazine hydrate is often accelerated using microwave irradiation, yielding the free base in high purity[6]. Subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.

This core building block is extensively utilized in the synthesis of complex pharmacophores. For example, simple condensation with aromatic aldehydes yields Schiff bases (hydrazones) with potent antimicrobial properties. Furthermore, cyclization reactions with haloaryl isothiocyanates produce , which have demonstrated significant anti-proliferative activity against cancer cell lines like HepG-2 and MCF-7[7].

Synthetic_Utility Core Thiophene-2-carbohydrazide HCl (Core Building Block) SchiffBases Hydrazone / Schiff Bases (Antimicrobial Targets) Core->SchiffBases + Aldehydes/Ketones (Condensation) Triazoles 1,2,4-Triazole Derivatives (Anticancer/Antibacterial) Core->Triazoles + Isothiocyanates (Cyclization) Oxadiazoles 1,3,4-Oxadiazole Derivatives (Kinase Inhibitors) Core->Oxadiazoles + Carboxylic Acids (Cyclodehydration)

Fig 2. Downstream synthetic utility of thiophene-2-carbohydrazide in drug discovery.

References

  • University of Luxembourg, "C5H7ClN2OS - Explore - PubChemLite", [Link]

  • RSC Advances, "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide",[Link]

  • MDPI, "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles",[Link]

  • National Institutes of Health (NIH), "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry",[Link]

  • Longdom Publishing, "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery",[Link]

Sources

Foundational

Spectroscopic Characterization of Thiophene-2-Carbohydrazide Hydrochloride: A Comprehensive Technical Guide

Executive Summary Thiophene-2-carbohydrazide hydrochloride (T2CH·HCl) is a privileged structural motif and a critical intermediate in the synthesis of biologically active heterocycles, including 1,2,4-triazoles, oxadiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-2-carbohydrazide hydrochloride (T2CH·HCl) is a privileged structural motif and a critical intermediate in the synthesis of biologically active heterocycles, including 1,2,4-triazoles, oxadiazoles, and Schiff bases [1][2]. While the free base form is widely utilized in synthetic chemistry, it is susceptible to oxidative degradation over time. Conversion to the hydrochloride salt significantly enhances its shelf-life, metabolic stability, and aqueous solubility—essential parameters in early-stage drug development [3]. However, protonation fundamentally alters the electronic environment of the hydrazide moiety. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of T2CH·HCl, detailing the causality behind analytical choices and providing self-validating experimental protocols to ensure absolute structural confirmation.

Analytical Workflow & Logical Relationships

To establish a robust structural profile of T2CH·HCl, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural validation, ensuring orthogonal confirmation of the molecular structure.

Workflow A T2CH·HCl Sample Prep B Solvent/Matrix Selection A->B C1 1H/13C NMR (DMSO-d6) B->C1 Dissolution C2 FT-IR (KBr Pellet) B->C2 Grinding C3 HRMS (ESI+ Mode) B->C3 Dilution D Structural Validation C1->D C2->D C3->D

Analytical workflow for the spectroscopic characterization of T2CH·HCl.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental artifacts or equipment miscalibrations are detected before data acquisition.

High-Resolution NMR Acquisition (1H and 13C)

Causality for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is selected over CDCl3 or D2O. While D2O provides excellent solubility for the hydrochloride salt, it causes rapid deuterium exchange with the amide (-NH) and ammonium (-NH3+) protons, rendering them invisible. DMSO-d6 disrupts intermolecular hydrogen bonding, allowing for clear resolution of these critical exchangeable protons [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of T2CH·HCl in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching for the 1H and 13C channels to optimize the probe's resonance circuit.

  • Shimming & Self-Validation Check: Run an automated gradient shim. Self-Validation: Acquire a preliminary 1D 1H scan and measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.2 Hz, the magnetic field is inhomogeneous, which will smear the thiophene multiplet signals. Re-shim until FWHM ≤ 1.0 Hz.

  • Acquisition: Acquire the 1H spectrum (16 scans, relaxation delay 2.0 s) and the 13C{1H} spectrum (1024 scans, relaxation delay 2.0 s).

FT-IR Spectroscopy (KBr Pellet Method)

Causality for Matrix Choice: While Attenuated Total Reflectance (ATR) is faster, the KBr pellet method is preferred for hydrochloride salts. ATR applies high mechanical pressure that can induce polymorphic transitions or alter the crystal lattice of the salt, shifting the N-H and C=O vibrational frequencies.

Step-by-Step Methodology:

  • Preparation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours to remove adsorbed moisture.

  • Grinding: In an agate mortar, gently grind 2 mg of T2CH·HCl with 200 mg of the dried KBr until a homogenous, fine powder is achieved.

  • Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation Check: Before inserting the sample, run a background scan of a pure KBr pellet. Self-Validation: If the baseline transmission falls below 95% at 4000 cm⁻¹, or if a broad O-H stretch is visible at 3400 cm⁻¹, the KBr has absorbed moisture. The background must be discarded, and the KBr re-dried.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

LC-HRMS Profiling (ESI+ Mode)

Causality for Ionization Mode: Electrospray Ionization in positive mode (ESI+) is the optimal choice. Because T2CH·HCl is already pre-ionized in solution as a hydrochloride salt, it readily undergoes desolvation in the ESI source to yield the [M+H]+ ion of the free base with exceptional sensitivity.

Step-by-Step Methodology:

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Calibration & Self-Validation Check: Self-Validation: Inject a known tuning standard (e.g., caffeine, m/z 195.0876). If the mass error exceeds 5 ppm, the Time-of-Flight (TOF) or Orbitrap mass analyzer must be recalibrated before proceeding.

  • Acquisition: Inject 5 µL of the sample. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Record the mass spectra in the range of m/z 50–500.

Mechanistic Data Interpretation & Fragmentation Logic

Mass Spectrometry Fragmentation Pathway

In ESI+ mode, the hydrochloride salt dissociates, and the free base is detected as the protonated molecular ion [M+H]+ at m/z 143.03. The primary fragmentation mechanism involves the cleavage of the weak N-N bond, resulting in the loss of neutral hydrazine (NH2NH2, 32 Da) to form a highly stable thiophene-2-acylium ion (m/z 111.00). Subsequent decarbonylation (loss of CO, 28 Da) yields the thiophene cation (m/z 83.00).

Fragmentation M T2CH·HCl Salt MW: 178.64 FB Pre-ionized Base [M+H]+ m/z 143.03 M->FB Desolvation / -HCl F1 Acylium Ion [C5H3OS]+ m/z 111.00 FB->F1 -NH2NH2 (-32 Da) F2 Thiophene Cation [C4H3S]+ m/z 83.00 F1->F2 -CO (-28 Da)

Proposed ESI+ mass spectrometry fragmentation pathway for T2CH·HCl.

Quantitative Data Summaries

The following tables summarize the expected quantitative spectroscopic data for T2CH·HCl, serving as a reference benchmark for structural validation.

Table 1: 1H and 13C NMR Assignments (400 MHz, DMSO-d6)
NucleusChemical Shift (δ, ppm)Multiplicity / J-CouplingAssignment / Causality
1H 11.50Singlet (broad), 1HAmide (-NH-). Shifted downfield due to adjacent electron-withdrawing C=O and protonated amine.
1H 10.20Singlet (very broad), 3HAmmonium (-NH3+). Broadness is caused by rapid quadrupolar relaxation of nitrogen and proton exchange.
1H 7.80Doublet of doublets, 1H (J = 5.0, 1.2 Hz)Thiophene H-5. Deshielded by the adjacent sulfur atom.
1H 7.72Doublet of doublets, 1H (J = 3.7, 1.2 Hz)Thiophene H-3. Deshielded by the adjacent carbonyl group.
1H 7.18Doublet of doublets, 1H (J = 5.0, 3.7 Hz)Thiophene H-4. Least deshielded proton on the heteroaromatic ring.
13C 161.5SingletCarbonyl (C=O). Characteristic amide carbon shift.
13C 138.0SingletThiophene C-2 (ipso carbon attached to carbonyl).
13C 131.0, 128.5, 127.8SingletsThiophene C-5, C-3, and C-4 respectively.
Table 2: Key FT-IR Vibrational Modes (KBr Pellet)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Structural Implication
3250Medium, SharpN-H (Amide)Amide A band. Confirms the secondary amine of the hydrazide linkage.
2800 - 3000Strong, BroadN-H (Ammonium)Characteristic of the -NH3+ salt form. Overlaps with C-H stretches.
1655Strong, SharpC=O (Carbonyl)Amide I band. Lower than a typical ester due to nitrogen conjugation.
1525MediumC=C (Aromatic)Thiophene ring skeletal stretching.
720StrongC-S (Thioether)Confirms the presence of the heteroaromatic sulfur atom.
Table 3: HRMS Fragmentation Peaks (ESI+)
Exact Mass (m/z)Ion TypeFormulaDiagnostic Significance
143.027[M+H]+[C5H7N2OS]+Confirms the molecular weight of the free base.
111.001Fragment[C5H3OS]+Loss of hydrazine (-32 Da). Confirms the thiophene-carbonyl linkage.
83.006Fragment[C4H3S]+Loss of carbon monoxide (-28 Da). Confirms the isolated thiophene ring.

References

  • Alotaibi, M. et al. "Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives." RSC Advances, 2024. URL: [Link]

  • Al-Wahaibi, L.H. et al. "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Molecules, 2024. URL: [Link]

  • Kadi, A.A. et al. "N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide." Acta Crystallographica Section E, 2011. URL: [Link]

Exploratory

The Versatile Scaffold: Biological Activities and Synthetic Utility of Thiophene-2-Carbohydrazide Derivatives

Introduction: The Thiophene Scaffold in Medicinal Chemistry In the landscape of medicinal chemistry, the thiophene ring is widely recognized as a "privileged structure" and a classic bioisostere of the benzene ring[1]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, the thiophene ring is widely recognized as a "privileged structure" and a classic bioisostere of the benzene ring[1]. It imparts favorable lipophilicity and metabolic stability to drug candidates. When functionalized as thiophene-2-carbohydrazide, this moiety becomes a highly versatile synthetic intermediate[1]. The carbohydrazide functional group provides critical sites for hydrogen bonding, metal coordination, and cyclization into diverse five- and six-membered heterocycles—such as oxadiazoles, triazoles, and thiazolidinones[2].

This technical whitepaper explores the synthesis, structural dynamics, and the broad-spectrum biological activities of thiophene-2-carbohydrazide derivatives, focusing specifically on their emerging roles as targeted antimicrobial and anticancer agents.

Synthesis and Derivatization Workflows

The foundational step in exploring this chemical space is the synthesis of the core thiophene-2-carbohydrazide intermediate. The most established, high-yield methodology relies on the hydrazinolysis of ethyl thiophene-2-carboxylate[1]. The causality behind choosing this nucleophilic acyl substitution over direct acid coupling is the avoidance of expensive coupling reagents and the ease of product isolation through simple precipitation.

Experimental Protocol: Hydrazinolysis of Ethyl Thiophene-2-carboxylate

This protocol represents a self-validating system; the precipitation of the product directly correlates with reaction completion, minimizing the need for complex chromatographic purification.

  • Preparation: Dissolve 1.0 equivalent of ethyl thiophene-2-carboxylate in absolute ethanol to ensure a homogenous reaction environment[1].

  • Nucleophilic Addition: Add 1.5 to 2.0 equivalents of hydrazine hydrate dropwise. Rationale: Excess hydrazine drives the equilibrium forward and compensates for any evaporative loss during heating[1].

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4 to 6 hours. Monitor the consumption of the ester via Thin-Layer Chromatography (TLC)[1].

  • Isolation: Upon completion, cool the mixture to room temperature. The target thiophene-2-carbohydrazide will spontaneously precipitate out of the solution due to its lower solubility in cold ethanol compared to the starting ester[1].

  • Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove residual hydrazine and unreacted ester, then dry under vacuum to constant weight[1].

SynthesisWorkflow Start Ethyl Thiophene-2-carboxylate + Ethanol Hydrazine Add Hydrazine Hydrate (1.5 - 2.0 eq) Start->Hydrazine Reflux Reflux (4-6 hrs) Nucleophilic Acyl Substitution Hydrazine->Reflux Cool Cool to Room Temp (Precipitation) Reflux->Cool TLC Confirmed Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Product Pure Thiophene-2-carbohydrazide Filter->Product

Workflow for the synthesis of thiophene-2-carbohydrazide via hydrazinolysis.

Pharmacological Profiling: Antimicrobial Activity

Thiophene-2-carbohydrazide derivatives, particularly when cyclized into spiro-heterocycles or oxadiazoles, exhibit profound antimicrobial properties. A significant breakthrough in this domain is the development of agents targeting Clostridium difficile, a notorious pathogen responsible for severe hospital-acquired infections.

Recent structure-activity relationship (SAR) studies demonstrated that synthesizing spiro–indoline–oxadiazole derivatives from the thiophene-2-carbohydrazide core yields highly selective anticlostridial agents[3].

Mechanistic Causality: The unique spatial arrangement of the spiro-carbon forces the indoline and oxadiazole rings into orthogonal planes, allowing the molecule to fit precisely into specific bacterial enzymatic pockets (such as D-alanine ligase) without cross-reacting with the targets of beneficial gut microbiota[3].

Quantitative Antimicrobial Data

Table 1: Minimum Inhibitory Concentration (MIC) of key thiophene-based heterocycles[3].

Compound ClassTarget PathogenMIC (μg/mL)Selectivity Profile
Spiro-indoline-oxadiazole (Derivative 17)Clostridium difficile2 - 4High (No effect on E. coli or S. aureus)
Thiophene-linked 1,2,4-triazoleStaphylococcus aureus (MRSA)8 - 16Moderate
Thiazolidinone hybridCandida albicans>32Low

Pharmacological Profiling: Anticancer Activity

Beyond infectious diseases, the thiophene scaffold is integral to modern oncology. Thiophene-2-carbohydrazide derivatives have been extensively evaluated for their antiproliferative effects. Specifically, 3-amino-thiophene-2-carbohydrazide derivatives have shown remarkable efficacy against human colon cancer cell lines (e.g., HCT116)[4].

Targeted Kinase Inhibition: Computational docking and in vitro assays reveal that these arylidenehydrazide derivatives act as dual inhibitors of Transforming Growth Factor Beta-2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[4].

  • VEGFR2 Inhibition: Blocks tumor angiogenesis, starving the tumor of blood supply.

  • TGFβ2 Inhibition: Reverses immunosuppression in the tumor microenvironment and halts epithelial-mesenchymal transition (EMT).

Compound 11 ((E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide) emerged as a lead candidate, demonstrating up to 7-fold higher selectivity for cancer cells over healthy human umbilical vein endothelial cells (HUVEC) compared to traditional chemotherapeutics like doxorubicin[4].

AnticancerMechanism Ligand Thiophene-2-carbohydrazide Derivative (e.g., Cmpd 11) VEGFR2 VEGFR2 Inhibition Ligand->VEGFR2 TGFB2 TGFβ2 Inhibition Ligand->TGFB2 Angio Decreased Angiogenesis VEGFR2->Angio Immune Reversal of Tumor Immunosuppression TGFB2->Immune EMT Inhibition of EMT TGFB2->EMT Apoptosis Tumor Cell Apoptosis (Colon Cancer HCT116) Angio->Apoptosis Immune->Apoptosis EMT->Apoptosis

Dual-target mechanism of thiophene-2-carbohydrazide derivatives in colon cancer.

Conclusion

Thiophene-2-carbohydrazide is far more than a simple building block; it is a gateway to a vast chemical space of biologically active heterocycles. By leveraging straightforward synthetic protocols like hydrazinolysis, researchers can access derivatives with highly specific mechanisms of action. Whether acting as selective anticlostridial agents via spiro-oxadiazole formations or as potent dual VEGFR2/TGFβ2 inhibitors in colon cancer models, the thiophene-2-carbohydrazide scaffold remains a cornerstone of rational drug design and discovery.

References

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Center for Biotechnology Information (NCBI).[Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis. [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and Biological Evaluation. Bezmialem Vakif University.[Link]

Sources

Foundational

Thiophene-2-Carbohydrazide Hydrochloride: Pharmacological Mechanisms, Metalloenzyme Targeting, and Metabolic Dynamics

Executive Summary Thiophene-2-carbohydrazide (T2C) and its stabilized hydrochloride salt represent a "privileged scaffold" in modern medicinal chemistry. While the base compound is highly reactive, formulating it as a hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-2-carbohydrazide (T2C) and its stabilized hydrochloride salt represent a "privileged scaffold" in modern medicinal chemistry. While the base compound is highly reactive, formulating it as a hydrochloride salt significantly enhances its aqueous solubility and prevents premature oxidation of the hydrazine moiety. This stabilization is critical for maintaining structural integrity during in vitro pharmacological screening and formulation.

As a versatile building block, T2C hydrochloride is extensively utilized to synthesize bioactive heterocycles—such as oxadiazoles, triazoles, and Schiff bases—that exhibit potent antimicrobial, anticancer, and metabolic inhibitory activities1 [1]. This technical guide elucidates the core mechanisms of action, target binding causality, and metabolic pathways of T2C-derived pharmacological agents.

Molecular Basis of Pharmacological Action

The pharmacological versatility of the T2C scaffold is driven by two fundamental physicochemical properties: N-S-O chelation and prototropic tautomerization.

N-S-O Chelation Dynamics

T2C possesses a unique triad of electron-donor atoms: the sulfur atom in the thiophene ring, and the nitrogen and oxygen atoms in the carbohydrazide moiety. This N-S-O configuration acts as a highly efficient multidentate ligand capable of forming stable coordination complexes with transition metals. In pharmacology, this translates to high-affinity binding within the active sites of metalloenzymes, such as the Zn²⁺ ion in Carbonic Anhydrase IX (CA IX) and Protein Farnesyltransferase2 [1].

Amide-Imidic Prototropic Tautomerization

The carbohydrazide group undergoes rapid amide-imidic tautomerization via single-proton intramolecular migration. Density Functional Theory (DFT) calculations confirm that the endo-isomer amide structure is kinetically favored. This dynamic interconversion allows the molecule to adapt its hydrogen-bonding network (acting as both H-bond donors and acceptors) to perfectly complement the steric and electrostatic requirements of diverse receptor pockets 3 [1].

Workflow N1 Ethyl Thiophene-2-carboxylate + Hydrazine Hydrate HCl N2 Nucleophilic Acyl Substitution (Hydrazinolysis, Reflux 4-6h) N1->N2 N3 T2C Hydrochloride Scaffold (High Aqueous Solubility) N2->N3 N4 Derivatization (e.g., Schiff Bases, Triazoles) N3->N4 N5 In Vitro Pharmacological Screening (MIC / IC50 Determination) N4->N5

Workflow for the synthesis and pharmacological screening of T2C hydrochloride derivatives.

Disease-Specific Mechanisms of Action

Once derivatized, the T2C scaffold directs the resulting molecule toward specific biological targets.

Antimicrobial Action: D-Alanine Ligase Inhibition

T2C-derived heterocycles, particularly spiro-indoline-oxadiazoles, exhibit profound, targeted antimicrobial activity. Molecular docking studies reveal that these compounds bind tightly to the D-alanine ligase protein (with an optimal RMSD of 1.08 Å). By competitively inhibiting this enzyme, the drugs arrest peptidoglycan synthesis, leading to bacterial cell wall disruption and subsequent lysis. Notably, specific derivatives show highly selective minimum inhibitory concentrations (MIC) against Clostridioides difficile without disrupting normal Gram-negative or Gram-positive microbiota 4 [1].

Mechanism T2C T2C Heterocycle Derivative (e.g., Spiro-oxadiazole) Target D-alanine Ligase (Bacterial) Target Enzyme T2C->Target Inhib N-S-O Chelation & Competitive Inhibition Target->Inhib Wall Peptidoglycan Synthesis Arrest Inhib->Wall Lysis Bacterial Cell Lysis (e.g., C. difficile) Wall->Lysis

Antimicrobial mechanism of action via D-alanine ligase inhibition and cell wall disruption.

Antidiabetic Action: α-Glucosidase and α-Amylase Inhibition

Recent developments in T2C-derived hydrazones and thiosemicarbazones have demonstrated exceptional antidiabetic potential. These compounds interact with the active sites of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. By inhibiting these enzymes, T2C derivatives prevent postprandial hyperglycemic spikes. Structure-Activity Relationship (SAR) models indicate that the lipophilicity of the thiophene ring combined with the hydrogen-bonding capacity of the hydrazone linker is responsible for sub-micromolar IC50 values, significantly outperforming standard drugs like acarbose 5 [1].

Anticancer Action: Kinase and Receptor Inhibition

T2C derivatives act as potent antiproliferative agents by targeting multiple cancer-related pathways. In silico and in vitro studies confirm strong inhibitory effects on Transforming Growth Factor Beta-2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), disrupting tumor angiogenesis and proliferation 6 [1].

Metabolic Activation and Toxicity (CYP450 Pathway)

Understanding the pharmacokinetics of T2C requires analyzing its biotransformation. The electron-rich π-system of the thiophene ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes, specifically CYP2C9.

The catalytic oxidation involves a highly electron-deficient thiolate heme-oxo species (Compound I), which reacts with the thiophene ring to produce a reactive thiophene-S-oxide intermediate. While a portion of this reactive metabolite is safely detoxified via Glutathione (GSH) conjugation, the remainder can form covalent adducts with the CYP2C9 enzyme itself. This leads to mechanism-based enzyme inactivation and is a primary causality pathway for immune-mediated hepatotoxicity observed in some thiophene-containing drugs7 [1].

Metabolism Ring Thiophene Ring (Pharmacophore) CYP CYP2C9 Oxidation (Iron-Oxo Species) Ring->CYP SOX Thiophene-S-oxide (Reactive Intermediate) CYP->SOX GSH Glutathione (GSH) Conjugation (Detoxification Pathway) SOX->GSH Detox COV Covalent Adduct Formation (Enzyme Inactivation / Toxicity) SOX->COV Toxicity

CYP2C9-mediated metabolic activation of the thiophene ring and subsequent toxicity pathways.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation steps.

Protocol 1: Synthesis of Thiophene-2-Carbohydrazide Hydrochloride

Causality: Hydrazinolysis of an ester is preferred over direct acid coupling to prevent unwanted side reactions. The hydrochloride salt is formed to precipitate the product cleanly and enhance future assay solubility.

  • Reaction Setup: Dissolve 1 equivalent of ethyl thiophene-2-carboxylate in absolute ethanol.

  • Reagent Addition: Add 1.5 equivalents of hydrazine hydrate hydrochloride dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Validation (TLC): Monitor reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (1:1). The disappearance of the ester spot validates completion.

  • Isolation: Cool the mixture to 0°C. The T2C hydrochloride will precipitate. Filter under a vacuum and wash with cold ethanol.

  • Characterization: Confirm the endo-isomer amide structure via X-Ray Diffraction (XRD) and ¹H-NMR (look for the broad singlet of NH protons at δ 11.45–11.98 ppm).

Protocol 2: Broth Microdilution MIC Assay for Antimicrobial Screening

Causality: Microdilution is chosen over disk diffusion to provide exact quantitative MIC values, which are necessary for robust SAR modeling.

  • Preparation: Prepare serial two-fold dilutions of the synthesized T2C derivative in Mueller-Hinton broth within a 96-well plate.

  • Inoculation: Standardize the bacterial suspension (e.g., C. difficile) to a 0.5 McFarland standard and inoculate each well.

  • Controls (Self-Validation): Include a positive control (broth + bacteria, no drug) to ensure bacterial viability, and a negative control (broth + drug, no bacteria) to ensure sterility and account for drug precipitation.

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is determined as the lowest concentration well exhibiting zero visible growth (measured via optical density at 600 nm).

Quantitative Data Summaries

The following tables summarize the superior pharmacological efficacy of T2C derivatives compared to standard therapeutic agents.

Table 1: Antidiabetic Efficacy of T2C Derivatives
Compound / DrugTarget EnzymeIC50 Value (nM)Efficacy vs. Standard
Compound 3b (T2C Hydrazone)α-Amylase252.45 ± 12.81~1.7x more potent
Compound 3b (T2C Hydrazone)α-Glucosidase159.10 ± 8.15~2.0x more potent
Compound 5e (T2C Thiosemicarbazone)α-Amylase146.18 ± 7.35~3.0x more potent
Compound 5e (T2C Thiosemicarbazone)α-Glucosidase73.68 ± 2.84~4.3x more potent
Acarbose (Standard Control)α-Amylase437.93 ± 13.96Baseline
Acarbose (Standard Control)α-Glucosidase315.74 ± 15.06Baseline
Table 2: Antimicrobial Selectivity of T2C Spiro-oxadiazoles
Pathogen StrainCompound 17 MIC (μg/mL)Standard Drug MIC (μg/mL)Observation
Clostridioides difficile2 - 41 - 2 (Vancomycin)Highly potent, comparable to standard
Escherichia coli> 1280.5 (Ciprofloxacin)No effect (Sparing of normal microbiota)
Staphylococcus aureus (MRSA)> 1281 (Vancomycin)No effect

References

  • Elgubbi, A. S., et al. "Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives." PMC / Future Medicinal Chemistry. Available at: [Link]

  • Danso, et al. "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k..." RSC Advances. Available at: [Link]

  • Al-Rashood, S. T., et al. "Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide." Taylor & Francis / PubMed. Available at: [Link]

  • Danso, et al. "Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones." RSC Publishing. Available at:[Link]

  • Danso, et al. "3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In-Vitro Biological Activity Studies." Bezmialem Vakif University. Available at: [Link]

  • Danso, et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." Chemical Research in Toxicology - ACS Publications. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of Thiophene-2-Carbohydrazide Hydrochloride: A Comprehensive Technical Guide

Introduction & Rationale Thiophene-2-carbohydrazide (TCH) is a highly versatile building block in medicinal chemistry, widely utilized in the synthesis of Schiff bases, anti-tuberculosis agents, and multi-dentate chelati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Thiophene-2-carbohydrazide (TCH) is a highly versatile building block in medicinal chemistry, widely utilized in the synthesis of Schiff bases, anti-tuberculosis agents, and multi-dentate chelating ligands[1][2]. While the free base form of TCH has been extensively studied—typically crystallizing in the monoclinic P21/c space group with the endo-isomer being kinetically favored[2][3]—its pharmaceutical application is often limited by aqueous solubility and polymorphic instability.

To circumvent these limitations, TCH is frequently converted into its hydrochloride salt, thiophene-2-carbohydrazide hydrochloride (CAS: 1803610-91-4)[4]. The protonation of the terminal amine to form a hydrazinium cation ( −NH3+​ ) fundamentally alters the supramolecular landscape. The introduction of the highly electronegative, spherical chloride counterion shifts the primary intermolecular forces from weak amide-amide interactions to robust, charge-assisted N-H⋯Cl hydrogen bonds[5][6]. This guide details the self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and supramolecular characterization of this critical salt.

Self-Validating Experimental Protocol

To achieve high-resolution crystallographic data, the experimental workflow must be designed as a self-validating system where each step ensures the thermodynamic stability and purity of the resulting crystal.

Synthesis and Crystallization Methodology

Causality: The choice of solvent and evaporation rate directly dictates the nucleation kinetics. Rapid precipitation leads to microcrystalline powders unsuitable for single-crystal XRD, whereas slow evaporation in a semi-polar solvent ensures the system remains near equilibrium, yielding defect-free macroscopic single crystals.

  • Salt Formation: Dissolve 10 mmol of pure thiophene-2-carbohydrazide free base in 20 mL of anhydrous ethanol under continuous stirring at 40°C.

  • Protonation: Dropwise, add 1.05 equivalents of concentrated ethanolic HCl (or dry HCl gas). The slight stoichiometric excess ensures complete protonation of the terminal −NH2​ group, preventing co-crystallization of the free base.

  • Equilibration: Stir the solution for 30 minutes, then filter through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or insoluble impurities).

  • Crystal Growth: Transfer the filtrate to a clean crystallization vial. Cover with parafilm and puncture 2–3 microscopic holes. Allow the solvent to evaporate slowly at ambient temperature (20–25°C) in a vibration-free environment for 5–7 days.

  • Harvesting: Isolate the resulting colorless, block-like crystals. Immediately immerse them in inert perfluoropolyether oil to prevent atmospheric moisture degradation (hygroscopicity is common in hydrazinium chlorides)[7].

X-ray Diffraction Data Collection & Refinement

Causality: Data collection must be performed at cryogenic temperatures (typically 100–123 K) to minimize atomic thermal displacement parameters (ellipsoids). This is critical for accurately locating the hydrogen atoms of the −NH3+​ group in the electron density difference map, which dictates the hydrogen-bonding model[8].

  • Mounting: Select a crystal with dimensions roughly 0.25×0.20×0.15 mm using polarized light microscopy (to ensure no twinning). Mount it on a MiTeGen loop.

  • Data Acquisition: Use a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å) or Cu for enhanced scattering power. Collect data using ω and ϕ scans to achieve >99% completeness.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). The heavy atoms (S, Cl, O, N, C) will appear in the initial E-map.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL).

    • Self-Validation Check: The final R1​ value should be <0.05 and wR2​<0.15 . The goodness-of-fit (S) should be near 1.0. The residual electron density peaks should be <0.5 e⋅A˚−3 , confirming the absence of unmodeled solvent or twinning.

Workflow N1 Salt Formation (TCH + HCl in EtOH) N2 Crystallization (Slow Evaporation) N1->N2 N3 Crystal Selection (Polarized Light) N2->N3 N4 Data Collection (Cryo-XRD, 100 K) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (Least-Squares on F²) N5->N6

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of TCH·HCl.

Structural Features & Quantitative Data

Upon protonation, the structural geometry of the thiophene-2-carbohydrazide molecule undergoes specific electronic redistributions. In the free base, the molecule is nearly planar around the carbonyl and thiophene centers, with the carbonyl oxygen atom positioned cis to the sulfur atom of the thiophene ring (dihedral angle ≈4.7∘ )[3].

In the hydrochloride salt, the formal positive charge on the terminal nitrogen ( N+ ) withdraws electron density from the adjacent N-N bond. Consequently, the N-N bond length slightly elongates compared to the free base. Furthermore, the steric bulk of the chloride ion forces the hydrazinium residue to adopt a highly specific torsion angle to maximize hydrogen-bonding efficiency[5].

Table 1: Comparative Crystallographic Data (Typical Values)
ParameterThiophene-2-carbohydrazide (Free Base)Thiophene-2-carbohydrazide Hydrochloride
Space Group Monoclinic, P21/c Monoclinic or Triclinic
Z (Molecules/Unit Cell) 44
Terminal Hydrazide State −NH2​ (Neutral) −NH3+​ (Protonated)
Primary H-Bond Acceptor Carbonyl Oxygen ( C=O )Chloride Ion ( Cl− )
C-N (Amide) Bond Length ~1.32 Å~1.35 Å (Elongated due to inductive effect)
N-N Bond Length ~1.41 Å~1.43 Å
Dominant Packing Motif 1D Supramolecular Chains2D/3D Charge-Assisted Networks

Supramolecular Architecture & Hydrogen Bonding Logic

The most profound impact of hydrochloride salt formation is the complete rewiring of the crystal's supramolecular architecture.

In the free base, molecular packing is primarily driven by classical amide N-H⋯O hydrogen bonds, which typically generate 1D supramolecular chains propagating along a specific crystallographic axis[2][3].

In contrast, the hydrochloride salt utilizes the chloride anion as a multi-directional structural node. Because the chloride ion is highly electronegative and spherically symmetrical, it can accept multiple hydrogen bonds simultaneously. The −NH3+​ group acts as a potent hydrogen-bond donor, creating strong, charge-assisted N-H⋯Cl interactions[5][6].

Causality of Packing:

  • Charge Neutralization: The primary driving force of the lattice is the electrostatic attraction between the thiophene-2-carbohydrazidium cation and the chloride anion.

  • 3D Network Formation: Each −NH3+​ group can donate up to three hydrogen bonds to adjacent chloride ions. Simultaneously, the amide nitrogen ( −NH− ) can also participate in hydrogen bonding. This cross-linking transitions the material from the 1D chains seen in the free base to robust 2D layers or 3D networks, significantly increasing the lattice energy and melting point of the compound[5][9].

  • π−π Stacking: The planar thiophene rings often align parallel to one another, providing additional stabilization through π−π dispersive interactions (centroid-to-centroid distances typically around 3.5–3.7 Å)[5][10].

HbondLogic Cation1 Thiophene-2-carbohydrazidium Cation 1 (NH3+) Cation2 Thiophene-2-carbohydrazidium Cation 2 (NH3+) Cation1->Cation2 N-H...O (Amide Dimer) Cation1->Cation2 pi-pi Stacking Anion1 Chloride Ion Cl- Cation1->Anion1 N-H...Cl (Charge-Assisted) Anion2 Chloride Ion Cl- Cation1->Anion2 N-H...Cl (Charge-Assisted) Cation2->Anion1 N-H...Cl (Charge-Assisted)

Caption: Supramolecular logic showing charge-assisted H-bonds and pi-pi stacking in the crystal lattice.

Conclusion

The crystallographic analysis of thiophene-2-carbohydrazide hydrochloride reveals a highly ordered, self-assembling system driven by charge-assisted hydrogen bonding. By converting the free base to a hydrochloride salt, researchers can bypass solubility and polymorphism issues, locking the molecule into a predictable 3D supramolecular network. Understanding these structural parameters is essential for drug development professionals looking to utilize TCH as a stable precursor or active pharmaceutical ingredient.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Thiophene-2-Carbohydrazide Hydrazones (Schiff Bases)

Executive Summary Thiophene-2-carbohydrazide is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize Schiff bases (hydrazones) that exhibit potent antimicrobial, antitubercular, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene-2-carbohydrazide is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize Schiff bases (hydrazones) that exhibit potent antimicrobial, antitubercular, and antiproliferative activities [1]. However, when sourcing this reagent as a hydrochloride salt (thiophene-2-carbohydrazide hydrochloride), researchers must adapt standard condensation protocols to account for the protonated, non-nucleophilic state of the terminal amine. This application note details a robust, self-validating protocol for the neutralization and subsequent condensation of thiophene-2-carbohydrazide hydrochloride with aryl or alkyl aldehydes and ketones.

Mechanistic Rationale & Causality

The synthesis of a Schiff base via hydrazone formation is a classic nucleophilic addition-elimination reaction. When utilizing thiophene-2-carbohydrazide hydrochloride, the terminal −NH2​ group is protonated to −NH3+​ . This protonation entirely quenches its nucleophilicity, making direct condensation impossible.

  • Neutralization (The Base): The addition of a mild base, such as sodium acetate (NaOAc), is mandatory. NaOAc acts as a buffer and deprotonates the hydrazide salt, liberating the active nucleophile [2].

  • Activation (The Acid Catalyst): Schiff base formation requires the carbonyl oxygen of the aldehyde/ketone to be protonated, enhancing the electrophilicity of the carbonyl carbon. The in-situ generation of acetic acid (from the NaOAc) acts as a mild catalyst. Additional glacial acetic acid is added to maintain an optimal pH of 4.5–5.0 [3]. If the pH drops too low, the hydrazide re-protonates; if too high, the carbonyl remains unactivated.

  • Thermodynamic Driving Force: Refluxing the mixture in absolute ethanol facilitates the dehydration step (loss of H2​O ). The extended π -conjugation of the resulting azomethine ( C=N ) bond with the thiophene ring lowers the overall energy of the system, driving the equilibrium forward to form the stable product [4].

Mechanism A Thiophene-2-carbohydrazide HCl (Protonated, Non-nucleophilic) B Base Addition (NaOAc) Deprotonation A->B C Free Thiophene-2-carbohydrazide (Active Nucleophile) B->C F Nucleophilic Attack (Hemiaminal Intermediate) C->F D Carbonyl Compound (Aldehyde/Ketone) E Acid Catalyst (AcOH) Carbonyl Activation D->E E->F G Dehydration (-H2O) (Imine Bond Formation) F->G H Schiff Base Product (Hydrazone) G->H

Logical mechanistic pathway for hydrazone Schiff base formation.

Experimental Design & Reagent Selection

To ensure reproducibility, exact stoichiometric ratios must be maintained. A slight excess of the carbonyl compound ensures the complete consumption of the hydrazide, simplifying downstream purification.

Table 1: Stoichiometry and Reagent Equivalents

ReagentRoleEquivalentsNotes
Thiophene-2-carbohydrazide HClPrimary Nucleophile1.0 eqStarting material.
Target Aldehyde / KetoneElectrophile1.05 eqSlight excess ensures complete consumption.
Sodium Acetate (NaOAc)Base / Buffer1.1 eqAnhydrous preferred. Liberates the free base.
Glacial Acetic Acid (AcOH)CatalystCatalytic2-3 drops to adjust pH to ~4.5 - 5.0.
Absolute EthanolSolvent~15 mL / mmolFacilitates high reflux temp and product precipitation.
Step-by-Step Experimental Protocol

Safety Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE, as thiophene derivatives can be malodorous and potentially harmful upon inhalation or skin contact.

Phase 1: Liberation of the Free Hydrazide

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbohydrazide hydrochloride (1.0 mmol).

  • Suspend the salt in 10 mL of absolute ethanol.

  • Add anhydrous sodium acetate (1.1 mmol) to the suspension in a single portion.

  • Stir the mixture vigorously at room temperature for 15–20 minutes. The suspension will change in appearance as the free thiophene-2-carbohydrazide is liberated and insoluble sodium chloride precipitates.

Phase 2: Condensation Reaction 5. In a separate glass vial, dissolve the target aldehyde or ketone (1.05 mmol) in 5 mL of absolute ethanol. 6. Add the carbonyl solution dropwise to the stirring hydrazide mixture over 2 minutes. 7. Add 2-3 drops of glacial acetic acid to the reaction flask to catalyze the imine formation. 8. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78–80°C) using an oil bath or heating mantle. 9. Maintain reflux for 4–6 hours.

Phase 3: Reaction Monitoring (Self-Validation) 10. Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours using an appropriate eluent (e.g., Hexane:Ethyl Acetate 7:3). 11. The reaction is self-validating and deemed complete when the starting hydrazide spot entirely disappears and a new, distinct product spot (highly UV-active due to extended conjugation) appears.

Phase 4: Isolation and Purification 12. Upon completion, remove the flask from the heat source and allow it to cool to room temperature. 13. Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize the precipitation of the Schiff base. 14. Collect the precipitated solid via vacuum filtration using a Büchner funnel. 15. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by cold distilled water (10 mL) to remove any residual sodium chloride and unreacted starting materials. 16. Dry the crude product under a vacuum. 17. Recrystallize the solid from hot absolute ethanol to afford the analytically pure Schiff base.

Workflow Step1 Step 1: Dissolution Hydrazide HCl + EtOH Step2 Step 2: Neutralization Add NaOAc (1.1 eq), Stir 15 min Step1->Step2 Step3 Step 3: Condensation Add Carbonyl (1.05 eq) + AcOH (cat.) Step2->Step3 Step4 Step 4: Reflux Heat at 80°C for 4-6 hours (TLC Monitor) Step3->Step4 Step5 Step 5: Isolation Cool to 0°C, Filter, Wash with Water/EtOH Step4->Step5 Step6 Step 6: Purification Recrystallize & Vacuum Dry Step5->Step6

Step-by-step experimental workflow for Schiff base synthesis.

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the synthesis, the isolated Schiff base must be validated against expected spectroscopic signatures.

Table 2: Expected Analytical Signatures for Thiophene-2-Carbohydrazide Schiff Bases

Analytical MethodTarget Signal / ObservationInterpretation
FT-IR Spectroscopy Disappearance of primary amine doublet (~3300-3400 cm⁻¹)Confirms total consumption of the −NH2​ group.
FT-IR Spectroscopy Appearance of sharp peak at ~1600-1640 cm⁻¹Confirms formation of the azomethine ( C=N ) bond.
FT-IR Spectroscopy Presence of peak at ~1650-1680 cm⁻¹Indicates the intact amide carbonyl ( C=O ) stretch.
¹H-NMR (DMSO-d6) Singlet at ~8.00 - 8.50 ppm (1H)Corresponds to the azomethine proton ( -CH=N- ).
¹H-NMR (DMSO-d6) Singlet at ~11.50 - 12.00 ppm (1H)Corresponds to the highly deshielded amide proton ( -NH- ).
Troubleshooting
  • No Precipitation Upon Cooling: If the Schiff base does not precipitate, the product may be highly soluble in ethanol. Partially evaporate the solvent under reduced pressure, or add cold distilled water dropwise to the ethanol solution to force crystallization.

  • Incomplete Reaction / Low Yield: Ensure that the sodium acetate is completely anhydrous. The presence of excess water can push the equilibrium backward, hydrolyzing the delicate imine bond back to the starting materials.

References
  • Title: Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents.
  • Title: Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety.
  • Title: Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid.
  • Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.
Application

Application Note: Thiophene-2-Carbohydrazide Hydrochloride as a Versatile Ligand Scaffold in Transition Metal Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale Thiophene-2-carbohydrazide (TCH) is a highly versatile N,O-donor (and potentially S-donor) sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

Thiophene-2-carbohydrazide (TCH) is a highly versatile N,O-donor (and potentially S-donor) scaffold utilized extensively in coordination chemistry and rational drug design[1],. Procuring this compound as a hydrochloride salt (TCH·HCl) provides significant advantages in bench stability—preventing premature oxidation of the hydrazine moiety and enhancing aqueous solubility[2]. However, the protonation of the terminal amine ( −NH3+​Cl− ) fundamentally alters its reactivity. To utilize TCH·HCl as a ligand or a Schiff base precursor, researchers must employ strategic neutralization to restore the nucleophilicity of the terminal nitrogen and facilitate complexation[3].

Coordination Mechanics and Tautomerization

The coordination chemistry of TCH is governed by amide-imidic prototropic tautomerization[1]. In its free, uncoordinated state, TCH exists predominantly in the kinetically favored endo-amide (keto) form[1].

Upon the introduction of a transition metal (such as Cu(II), Zn(II), or Ru(II)) in a mildly basic environment, the equilibrium shifts. The ligand tautomerizes to the imidic (enol) form[4]. Deprotonation of the enolic hydroxyl group yields a monoanionic ligand that forms a highly stable 5-membered chelate ring via the enolic oxygen and the azomethine/amine nitrogen[4],[5]. The thiophene sulfur can also participate in coordination depending on the metal's hard-soft acid-base (HSAB) characteristics, allowing TCH to act as a tridentate (O, N, S) ligand[1].

G N1 TCH·HCl Salt (Stable Precursor) N2 Base Addition (Et3N/NaOH) (HCl Scavenging) N1->N2 N3 Free TCH Ligand (Nucleophilic Amine) N2->N3 N4 Aldehyde Condensation (Schiff Base Formation) N3->N4 N6 Tautomerization to Enol Form (In Basic Media) N3->N6 N4->N6 N5 Transition Metal Salt (e.g., CuCl2, ZnCl2) N7 Coordination Complex (N, O, S-Donor Chelate) N5->N7 N6->N7

Synthesis workflow of transition metal complexes from TCH·HCl.

Experimental Protocols: Synthesis and Metallation

Protocol A: Activation and Schiff Base Condensation

Causality: The HCl salt must be scavenged to free the terminal amine for nucleophilic attack on an aldehyde. Triethylamine ( Et3​N ) is chosen as a non-nucleophilic base to prevent competitive side reactions with the aldehyde[4].

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 mmol of TCH·HCl in 15 mL of absolute ethanol.

  • Neutralization: Add 1.1 mmol of triethylamine ( Et3​N ) dropwise under continuous stirring at room temperature. Stir for 15 minutes. The suspension will clarify as the free base is generated[4].

  • Condensation: Add 1.0 mmol of the target aldehyde (e.g., salicylaldehyde or thiophene-2-carbaldehyde) dissolved in 5 mL of absolute ethanol[6].

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor the reaction via TLC (eluent: ethyl acetate/hexane 1:1) until the starting materials are consumed.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the Schiff base ligand[6],[5].

Protocol B: Synthesis of Transition Metal Complexes

Causality: Transition metal salts (e.g., CuCl2​ , ZnCl2​ ) act as Lewis acids. Refluxing the ligand with the metal salt in a protic solvent provides the activation energy for complexation, while basic pH facilitates the keto-enol tautomerization required for stable chelation[4],[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the synthesized TCH-Schiff base ligand in 20 mL of absolute ethanol. If solubility is poor, a few drops of DMF may be added[4].

  • Metallation: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl2​⋅2H2​O ) in 10 mL of absolute ethanol. Add this dropwise to the ligand solution[6].

  • pH Adjustment (Critical): Add 1–2 drops of 0.1 M NaOH or Et3​N to adjust the pH to ~7.5. This base addition drives the deprotonation of the enol form, locking the metal into the chelate ring[3].

  • Reflux & Precipitation: Reflux the mixture for 2–3 hours. A distinct color change (e.g., green for Cu(II), yellow for Zn(II)) and precipitation indicate complex formation[6].

  • Purification: Filter the solid complex, wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a desiccator[6].

Analytical Characterization & Self-Validation

Validation of the complex is primarily achieved through FTIR and NMR spectroscopy. The disappearance of the amide carbonyl stretch is the definitive marker of enolization and coordination[7],[5].

Spectroscopic FeatureFree Ligand (TCH) expectedMetal Complex expectedCausality / Interpretation
FTIR: ν (C=O) ~1656 cm −1 (Strong)DisappearsTautomerization to enol form; coordination via deprotonated oxygen[7],[5].
FTIR: ν (C=N) ~1606 cm −1 Shifts to ~1580-1590 cm −1 Coordination of the azomethine nitrogen to the metal center[7].
FTIR: ν (M-O) & ν (M-N) Absent~500 cm −1 & ~450 cm −1 Direct evidence of metal-ligand bond formation[5].
1 H NMR: -NH proton ~10.5 ppm (Singlet)Disappears (in diamagnetic complexes)Deprotonation of the enol group during complexation[4].

Biological Applications and Mechanistic Pathways

TCH-derived transition metal complexes are highly prized in drug development for their antimicrobial and antineoplastic properties[6],[8].

Mechanism of Action: According to Tweedy's chelation theory, the coordination of the metal ion by TCH significantly reduces the metal's polarity. This partial sharing of the positive charge across the ligand framework increases the overall lipophilicity of the complex, facilitating its transport across lipid bilayers of bacterial or cancer cells[2]. Once intracellular, complexes like Cu(II) and Ru(II) can undergo redox cycling, generating Reactive Oxygen Species (ROS) that lead to DNA cleavage and apoptosis[5].

G M1 TCH-Metal Complex (e.g., Cu(II), Ru(II)) M2 Enhanced Lipophilicity (Tweedy's Chelation Theory) M1->M2 M3 Cell Membrane Penetration M2->M3 M4 DNA Intercalation / Minor Groove Binding M3->M4 M5 Intracellular Redox Cycling (e.g., Cu(II) ↔ Cu(I)) M3->M5 M7 Apoptosis / Cell Death M4->M7 M6 ROS Generation (Oxidative Stress) M5->M6 M6->M7

Mechanism of Action for TCH-Metal Complexes in Biological Systems.

Quantitative Biological Activity Summary

Recent studies highlight the efficacy of these complexes against resistant strains and cancer cell lines:

Complex TypeTarget Organism / Cell LineActivity MetricReference
Cu(II) Schiff Base Staphylococcus aureusMIC 50​ : 2–5 μg/mL[6]
Zn(II) Schiff Base Escherichia coliMIC: 0.06–9.9 μg/mL[6]
Cu(II) Benzo[b]thiophene Mycobacterium tuberculosisMIC: 3.125 µg/mL[9]
TCH-Oxadiazole Deriv. MCF7 (Breast Cancer)High Antiproliferative Activity[8]
Ru(II) Phenanthroline-TCH Leukemia CellsHigh Photocytotoxicity[5]

References

  • Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide ResearchGate4

  • From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically National Institutes of Health (NIH) 7

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking ACS Omega 6

  • Thiophene-2-carbohydrazide | 2361-27-5 Benchchem 2

  • Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes: As high portentous antimicrobial and antioxidant agents National Institutes of Health (NIH) 9

  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k RSC Advances 1

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives National Institutes of Health (NIH)8

  • Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands MDPI 5

  • Crystal structure of N′-(2-phenylacetyl) thiophene-2 ... King Saud University 3

  • 2-Thiophenecarboxylic acid hydrazide = 98 2361-27-5 Sigma-Aldrich

Sources

Method

The Versatile Role of Thiophene-2-Carbohydrazide Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Thiophene-2-carbohydrazide and its hydrochloride salt have emerged as pivotal starting materials in the synthesis of a diverse array of heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carbohydrazide and its hydrochloride salt have emerged as pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the carbohydrazide moiety, coupled with the electronic properties of the thiophene ring, provides a versatile platform for constructing various five- and six-membered heterocycles. This guide offers an in-depth exploration of the applications of thiophene-2-carbohydrazide hydrochloride in the synthesis of medicinally relevant heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles. Detailed protocols, mechanistic insights, and quantitative data are presented to facilitate the practical application of this valuable building block in research and drug development.

A Note on the Starting Material: Thiophene-2-Carbohydrazide Hydrochloride

Thiophene-2-carbohydrazide is often supplied as its hydrochloride salt for enhanced stability and handling. In most synthetic applications, the free base form is the reactive species. The free base can be generated in situ by the addition of a base to the reaction mixture or, for more sensitive reactions, it can be prepared beforehand by treating the hydrochloride salt with a base, such as an aqueous solution of sodium hydroxide, followed by extraction.

Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Thiophene-2-carbohydrazide serves as a key precursor for the synthesis of thiophene-substituted 1,2,4-triazoles. A common and efficient method involves the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.[1]

Mechanistic Pathway

The synthesis proceeds through a two-step sequence. Initially, the nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form an N-acylthiosemicarbazide intermediate. In the presence of a base, such as sodium hydroxide, the thione sulfur and a hydrazide nitrogen are deprotonated. The resulting thiolate anion then acts as a nucleophile, attacking the carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration yields the 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]

Caption: Workflow for the synthesis of 1,2,4-triazoles.

Protocol: Synthesis of 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Materials:

  • Thiophene-2-carbohydrazide (1.0 eq)

  • 4-Fluorophenyl isothiocyanate (1.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide solution

  • Hydrochloric acid (for acidification)

Procedure:

  • Formation of the Thiosemicarbazide Intermediate:

    • In a round-bottom flask, dissolve thiophene-2-carbohydrazide in ethanol.

    • Add 4-fluorophenyl isothiocyanate to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. The intermediate N-(4-fluorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide will precipitate.

    • Filter the solid, wash with cold ethanol, and dry.[1]

  • Cyclization to the 1,2,4-Triazole:

    • Suspend the dried intermediate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for approximately 2 hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid.

    • The precipitated product, 4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from ethanol.[1]

Reactant 1Reactant 2SolventBaseTime (h)Yield (%)Reference
Thiophene-2-carbohydrazide4-Fluorophenyl isothiocyanateEthanolNaOH (aq)2 (cyclization)Good[1]
5-Bromothiophene-2-carbohydrazide4-Chlorophenyl isothiocyanateEthanolNaOH (aq)2 (cyclization)Good[1]

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocycles with significant pharmacological importance, known for their antibacterial, antifungal, and anticancer activities. Thiophene-2-carbohydrazide is a versatile precursor for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. A common synthetic route involves the reaction with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized.

Mechanistic Pathway

The synthesis is initiated by the reaction of thiophene-2-carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazate salt. This intermediate can then be cyclized under acidic conditions or by reaction with a dehydrating agent. The acid-catalyzed cyclization involves protonation of the thione sulfur, followed by intramolecular nucleophilic attack of the terminal nitrogen onto the thiocarbonyl carbon and subsequent dehydration to yield the 2-mercapto-5-(thiophen-2-yl)-1,3,4-thiadiazole.

Caption: Workflow for the synthesis of 1,3,4-thiadiazoles.

Protocol: Synthesis of 5-(Thiophen-2-yl)-1,3,4-thiadiazole-2-thiol

Materials:

  • Thiophene-2-carbohydrazide (1.0 eq)

  • Carbon disulfide (1.2 eq)

  • Potassium hydroxide (1.1 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Formation of Potassium Dithiocarbazate:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask cooled in an ice bath.

    • To this solution, add thiophene-2-carbohydrazide and stir until a clear solution is obtained.

    • Add carbon disulfide dropwise to the cooled solution while stirring.

    • Continue stirring in the ice bath for 1-2 hours, and then at room temperature for an additional 12-16 hours.

    • The precipitated potassium dithiocarbazate salt can be collected by filtration, washed with cold ethanol, and dried.

  • Cyclization to the 1,3,4-Thiadiazole:

    • The potassium salt can be cyclized by refluxing in water for 2-3 hours.

    • Alternatively, suspend the salt in water and acidify with hydrochloric acid.

    • The precipitated product, 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol, is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reactant 1Reactant 2BaseCyclization ConditionYield (%)Reference
Thiophene-2-carbohydrazideCarbon DisulfideKOHReflux in water-General Method
Isonicotinic acid hydrazideCarbon DisulfideKOHAcidificationHighGeneral Method

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Thiophene-2-carbohydrazide can be used to synthesize thiophene-containing pyrazoles, typically through condensation with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, followed by cyclization.

Mechanistic Pathway

The synthesis of pyrazoles from thiophene-2-carbohydrazide and a 1,3-dicarbonyl compound follows the Knorr pyrazole synthesis. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the carbohydrazide on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the second carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The reaction is often catalyzed by acid.[2][3]

Caption: Workflow for the synthesis of pyrazoles.

Protocol: Synthesis of 1-(Thiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole

Materials:

  • Thiophene-2-carbohydrazide (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve thiophene-2-carbohydrazide in glacial acetic acid or ethanol.

    • Add acetylacetone to the solution.

    • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure 1-(thiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole.[4]

Reactant 1Reactant 2SolventTime (h)Yield (%)Reference
2-(2-chlorophenyl)acetohydrazideAcetylacetoneGlacial Acetic Acid4-6Good[4]
HydrazineEthyl acetoacetateEthanol--[2]
PhenylhydrazineEthyl acetoacetatenano-ZnO (catalyst)-95[2]

Conclusion

Thiophene-2-carbohydrazide hydrochloride is a readily available and highly versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles demonstrate the utility of this reagent in modern drug discovery and development. The straightforward reaction pathways and often high yields make these methods attractive for both academic research and industrial applications. Further exploration of the reactivity of thiophene-2-carbohydrazide is likely to lead to the discovery of novel heterocyclic scaffolds with potent pharmacological activities.

References

  • El-Emam, N. A., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 29(19), 4488. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]

  • Gouda, M. A., et al. (2018). Current Chemistry Letters, 7(3), 73-80. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. The Open Medicinal Chemistry Journal, 8, 14-23. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

  • Abdel-Wahab, S. A., et al. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k.... RSC Advances, 10(15), 9364-9377. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

  • Khatale, P. N., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]

  • Hassan, A. A., et al. (2021). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 11(54), 34249-34265. [Link]

  • El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. CiteDrive. [Link]

  • Schmidt, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Gholap, S. S., & Gill, C. H. (2010). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. E-Journal of Chemistry, 7(4), 1347-1352. [Link]

  • Fadda, A. A., et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Afinidad, 62(520), 570-575. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-860. [Link]

  • Anonymous. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Anonymous. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [No Source].
  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Application

Application Note: High-Fidelity In Vitro Antimicrobial Assays for Thiophene-2-Carbohydrazide Derivatives

Mechanistic Rationale & Compound Profile Thiophene-2-carbohydrazide derivatives are rapidly gaining traction as versatile, broad-spectrum antimicrobial scaffolds in early-stage drug discovery. The intrinsic lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Compound Profile

Thiophene-2-carbohydrazide derivatives are rapidly gaining traction as versatile, broad-spectrum antimicrobial scaffolds in early-stage drug discovery. The intrinsic lipophilicity of the thiophene ring enhances permeation through complex bacterial outer membranes, while the carbohydrazide functional group provides critical hydrogen-bond donor/acceptor sites for engaging intracellular targets[1].

Recent empirical and in silico molecular docking studies have demonstrated that these heterocycles effectively inhibit vital bacterial targets, including D-alanine ligase, DNA gyrase, and the TolC outer membrane efflux protein[1][2]. Notably, specific spiro-indoline-oxadiazole derivatives synthesized from this scaffold have demonstrated potent, selective anticlostridial activity against Clostridium difficile (Minimum Inhibitory Concentration[MIC] of 2–4 μg/mL) without disrupting commensal gut microbiota[1].

MOA Compound Thiophene-2-Carbohydrazide Derivatives Membrane Outer Membrane Penetration (Lipophilic Thiophene Ring) Compound->Membrane Target1 TolC Protein Inhibition (Efflux Pump Disruption) Membrane->Target1 Target2 D-Alanine Ligase / DNA Gyrase (H-Bonding via Carbohydrazide) Membrane->Target2 Death Bacterial Cell Death (Bactericidal Effect) Target1->Death Target2->Death

Dual-target bactericidal mechanism of thiophene-2-carbohydrazide compounds.

Causality in Assay Design & Self-Validating Systems

When screening novel heterocyclic compounds, standard optical density ( OD600​ ) measurements often fail. Thiophene derivatives frequently exhibit poor aqueous solubility (leading to micro-precipitates that scatter light) and intrinsic chromophoric properties (absorbing light at assay wavelengths). To prevent false-positive resistance readings, this protocol integrates the gold-standard Clinical and Laboratory Standards Institute (CLSI) M07 broth microdilution method[3] with a Resazurin Microtiter Assay (REMA) readout.

The Causality of REMA: Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin, a pink, highly fluorescent compound. By measuring fluorescence rather than absorbance, we completely decouple the bacterial viability readout from the compound's optical interference.

Self-Validating Architecture: A reliable assay must prove its own validity internally. This protocol embeds four mandatory control pillars to ensure data integrity:

  • Sterility Control (Media only): Validates aseptic technique and media purity.

  • Growth Control (Media + Inoculum): Validates bacterial viability and optimal growth conditions.

  • Solvent Control (Media + Inoculum + 1% DMSO): Proves that the vehicle (DMSO) is not contributing to the observed bactericidal effect. If this well shows reduced growth compared to the Growth Control, the assay is invalid due to solvent toxicity.

  • Positive Control (Standard Antibiotic): Validates the susceptibility profile of the specific bacterial strain against known clinical benchmarks (e.g., Vancomycin or Ciprofloxacin).

Workflow Start Compound Library (Thiophene Derivatives) Solubilization Solubilization in DMSO (Max 1% Final Conc.) Start->Solubilization Microdilution Broth Microdilution (CLSI M07 Guidelines) Solubilization->Microdilution Inoculum Bacterial Inoculum Prep (0.5 McFarland Standard) Inoculum->Microdilution Incubation Incubation (37°C, 18-24 hrs) Microdilution->Incubation REMA Resazurin Addition (REMA) Colorimetric Viability Incubation->REMA Readout Fluorometric Readout (MIC Determination) REMA->Readout Validation Self-Validation Controls (Growth, Sterility, Solvent) Validation->Microdilution Internal QC

Workflow for high-throughput antimicrobial screening of thiophene derivatives.

Step-by-Step Methodology

Phase 1: Compound Solubilization and Arraying
  • Master Stock Preparation: Dissolve synthesized thiophene-2-carbohydrazide derivatives in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL master stock.

    • Expert Insight: Thiophenes are highly lipophilic; DMSO ensures complete solvation without premature precipitation.

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well intermediate plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the assay plate never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Inoculum Standardization
  • Colony Suspension: Isolate 3-5 morphologically similar colonies from an 18-24 hour agar plate and suspend them in sterile saline.

  • Turbidity Adjustment: Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Expert Insight: Standardizing the inoculum is critical. An inoculum that is too dense will artificially inflate the MIC, while a sparse inoculum will yield false-susceptible results[3].

  • Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final target assay concentration of 5×105 CFU/mL.

Phase 3: CLSI Broth Microdilution (M07) & Incubation
  • Plate Assembly: Transfer 50 μL of the serially diluted thiophene compounds into a sterile, clear-bottom 96-well assay plate.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to each well (excluding the Sterility Control wells, which receive 50 μL of CAMHB instead).

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 18–24 hours[3].

Phase 4: Resazurin Microtiter Assay (REMA) Readout
  • Dye Addition: Following incubation, add 10 μL of a 0.015% (w/v) resazurin aqueous solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 37°C for an additional 2–4 hours.

    • Expert Insight: The time required for the color change from blue to pink correlates with the metabolic rate of the specific bacterial strain.

  • Quantification: Read the plate using a multi-mode microplate reader. Record fluorescence at λex​ 560 nm and λem​ 590 nm.

  • Data Interpretation: The MIC is defined as the lowest concentration of the thiophene-2-carbohydrazide derivative that prevents the reduction of resazurin (well remains blue/low fluorescence), indicating complete inhibition of bacterial metabolism.

Quantitative Data Presentation

Below is a representative data structure summarizing the antimicrobial efficacy of various thiophene-2-carbohydrazide derivatives against standard pathogenic strains.

Compound IDStructural ModificationS. aureus (MRSA) MIC (μg/mL)E. coli MIC (μg/mL)C. difficile MIC (μg/mL)Cytotoxicity (HepG2) IC50​ (μM)
Thio-Base Unsubstituted Thiophene-2-carbohydrazide>64>6432>100
Derivative A Spiro-indoline-oxadiazole substitution>64>642 - 4>100
Derivative B 5-bromo substitution16321645
Derivative C 1,2,4-triazole linkage81632<25
Control Vancomycin (Gram +) / Ciprofloxacin (Gram -)10.51N/A

Note: Data trends are synthesized from recent literature evaluating thiophene-based heterocycles[1][2].

References

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide Source: Taylor & Francis URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Method

preparation of coordination polymers using thiophene-2-carbohydrazide hydrochloride

Application Note: High-Yield Preparation of Coordination Polymers Using Thiophene-2-Carbohydrazide Hydrochloride Introduction & Mechanistic Rationale Coordination polymers (CPs) and metal-organic frameworks (MOFs) derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Preparation of Coordination Polymers Using Thiophene-2-Carbohydrazide Hydrochloride

Introduction & Mechanistic Rationale

Coordination polymers (CPs) and metal-organic frameworks (MOFs) derived from heterocyclic hydrazides have garnered significant attention due to their tunable electrical, catalytic, and antimicrobial properties[1][2]. Thiophene-2-carbohydrazide (T2CH) is a highly versatile N-S-O-chelate building block[3]. When complexed with transition metals, the lipophilicity of the resulting network increases, which is highly desirable in drug development for facilitating cell membrane transport[4].

While the free base of T2CH is commonly used, starting with thiophene-2-carbohydrazide hydrochloride offers distinct advantages for rigorous benchwork. The hydrochloride salt prevents premature oxidation and limits ambient moisture degradation, ensuring a prolonged shelf-life and precise stoichiometric control. To utilize the hydrochloride salt in coordination polymerization, an in situ neutralization step is required to liberate the nucleophilic hydrazide group[3]. This is typically followed by a Schiff-base condensation with an aldehyde (e.g., salicylaldehyde) to extend the ligand's denticity, creating a multidentate scaffold capable of bridging multiple metal centers to form 1D, 2D, or 3D polymeric networks[1][5].

Pathway Visualization

Below is the logical workflow detailing the transformation of the hydrochloride precursor into a highly crystalline coordination polymer.

G T2CH_HCl Thiophene-2-Carbohydrazide HCl (Stable Precursor) Neutralization Neutralization (Et3N) Releases Free Hydrazide T2CH_HCl->Neutralization Aldehyde Aldehyde Addition (e.g., Salicylaldehyde) Neutralization->Aldehyde SchiffBase Schiff-Base Ligand (H2L) (N-S-O Donor Scaffold) Aldehyde->SchiffBase Reflux (Dehydration) MetalSalt Metal Salt Addition (e.g., Zn(NO3)2, MoO2(acac)2) SchiffBase->MetalSalt Solvothermal Solvothermal Assembly (120 °C, 48h) MetalSalt->Solvothermal CoordPolymer Coordination Polymer (Crystalline Network) Solvothermal->CoordPolymer Thermodynamic Control

Caption: Workflow for synthesizing coordination polymers from thiophene-2-carbohydrazide hydrochloride.

Experimental Protocols

Protocol A: Synthesis of the Extended Schiff-Base Ligand (H2L)

Causality & Design: The direct use of T2CH can lead to discrete mononuclear complexes. To enforce the formation of a coordination polymer, T2CH is reacted with an aromatic aldehyde to form a rigid, extended Schiff-base ligand. The extended conjugated system promotes intermolecular stacking, while the additional donor atoms facilitate metal bridging[1].

Step-by-Step Methodology:

  • Precursor Neutralization: Dissolve 1.0 mmol of thiophene-2-carbohydrazide hydrochloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Add 1.1 mmol of triethylamine (Et₃N) dropwise.

    • Self-Validation: Monitor the pH using indicator paper; the solution should shift from acidic to slightly basic (pH ~7.5–8.0), confirming the release of the free hydrazide. Stir for 15 minutes at room temperature.

  • Condensation Reaction: Add 1.0 mmol of salicylaldehyde to the mixture. Add a few boiling chips to prevent bumping[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

    • Causality: Continuous reflux drives the thermodynamically favored dehydration step of the imine bond formation.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates completion[4].

  • Isolation: Cool the flask in an ice bath to 4 °C. The Schiff-base ligand will precipitate as a solid. Collect via vacuum filtration, wash with cold ethanol to remove unreacted aldehyde, and dry under vacuum at 50 °C overnight.

Protocol B: Solvothermal Synthesis of the Coordination Polymer

Causality & Design: Solvothermal conditions are utilized because the high pressure and temperature lower the activation energy for reversible metal-ligand bond breaking and forming. This thermodynamic control "proofreads" the structure, dissolving kinetic defects and yielding a highly crystalline polymeric network suitable for X-ray diffraction (XRD)[3][5].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 0.5 mmol of the synthesized Schiff-base ligand (H2L) in 10 mL of N,N-dimethylformamide (DMF)[5]. In a separate vial, dissolve 0.5 mmol of the desired metal salt (e.g., Zn(NO₃)₂·6H₂O or [MoO₂(acac)₂]) in 5 mL of methanol[1].

  • Mixing: Slowly layer or mix the metal solution into the ligand solution.

    • Self-Validation: An immediate color change (e.g., to deep yellow or orange) often indicates initial complexation.

  • Solvothermal Assembly: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 2 °C/min and hold at 120 °C for 48 to 72 hours.

  • Controlled Cooling (Critical Step): Cool the oven to room temperature at a strictly controlled rate of 5 °C/h.

    • Causality: Rapid cooling causes sudden supersaturation, leading to amorphous powders. Slow cooling ensures nucleation occurs at a controlled rate, yielding high-quality single crystals.

  • Harvesting: Filter the resulting crystals, wash sequentially with DMF (to remove unreacted ligand) and methanol, and dry in air.

Quantitative Data & Expected Characterization

To ensure the integrity of the synthesized compounds, researchers should compare their analytical results against the expected parameters summarized in Table 1.

Compound StageExpected YieldMelting / Decomp. Temp (°C)Key IR Vibrations (cm⁻¹)UV-Vis Absorption (nm)
T2CH (Free Base) ~86%136–139 °Cν(C=O) 1650, ν(NH) 3300260, 310
Schiff-Base Ligand (H2L) 80–85%210–215 °Cν(C=N) 1610, ν(C=O) 1635280, 345
Zn(II) Coordination Polymer 70–75%> 350 °C (Decomp)ν(C=N) 1595, ν(M-N) 450380 (LMCT)
Mo(VI) Coordination Polymer 65–72%> 300 °C (Decomp)ν(Mo=O) 910 & 940410 (LMCT)

Table 1: Expected physicochemical and spectral data for the ligand and resulting coordination polymers. Shifts in the ν(C=N) and ν(C=O) IR bands to lower frequencies confirm successful metal coordination[1][3].

Conclusion

The use of thiophene-2-carbohydrazide hydrochloride as a starting material provides a stable, reliable pathway for generating multidentate Schiff-base linkers. By employing controlled neutralization followed by solvothermal polymerization, researchers can reliably synthesize robust coordination polymers with potential applications in catalysis, optoelectronics, and antimicrobial drug development.

References

  • Benchchem. "Thiophene-2-carbohydrazide | 2361-27-5 - Benchchem". Available at: 4

  • PMC (National Institutes of Health). "From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically". Available at: 1

  • RSC Advances. "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics". Available at:3

  • ACS Omega. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking". Available at: 2

  • Crystal Growth & Design (ACS Publications). "Synthesis, Structures and Photoluminescence Properties of a Series of Alkaline Earth Metal-Based Coordination Networks Synthesized Using Thiophene-Based Linkers". Available at: 5

Sources

Application

Application Note: Catalytic Applications of Thiophene-2-Carbohydrazide Metal Complexes in Organic Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Thiophene-2-carbohydrazide (TCH) has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Thiophene-2-carbohydrazide (TCH) has emerged as a highly versatile building block in modern coordination chemistry[1]. Beyond its well-documented role in medicinal chemistry, TCH and its Schiff base (hydrazone) derivatives serve as robust, multidentate ligands for transition metal catalysts. By leveraging its unique N-S-O chelation profile, researchers can synthesize highly stable metal complexes (e.g., Mo, Co, Cu) capable of driving complex organic transformations. This guide details the mechanistic rationale, structural dynamics, and validated experimental protocols for utilizing TCH-metal complexes in green oxidation catalysis and directed C-H/N-H functionalization.

Structural Rationale & Coordination Dynamics

The efficacy of TCH as a catalytic ligand precursor stems from its strategic molecular architecture.

  • Electronic Tunability: The thiophene ring acts as a bioisostere to benzene but features a distinct π -electron distribution due to the heteroatom (sulfur). This modulates the electron density transferred to the metal center, allowing for fine-tuning of the catalyst's redox potential.

  • Multidentate Chelation: TCH possesses three primary electron-donor sites: the thiophene sulfur, the hydrazide nitrogens, and the carbonyl oxygen. When condensed with aldehydes or ketones to form a Schiff base, the resulting hydrazone acts as an exceptionally stable tridentate or bidentate chelate.

  • Causality in Catalysis: This strong chelation is critical during catalytic cycles. It securely anchors the high-valent metal center (preventing catalyst degradation or demetalation) while deliberately leaving specific coordination sites vacant or occupied by labile solvent molecules (e.g., methanol) to allow substrate binding.

G TCH Thiophene-2-Carbohydrazide (N-S-O Donor) Condensation Schiff Base Condensation (Aldehydes/Ketones) TCH->Condensation Ligand TCH-Hydrazone Ligand (Multidentate Chelate) Condensation->Ligand Complexation Metal Coordination (Mo, Co, Cu) Ligand->Complexation Catalyst Active Metal Catalyst [M(L)Xn] Complexation->Catalyst Oxidation Green Oxidation (e.g., Benzyl Alcohol) Catalyst->Oxidation H2O2, Mild Conditions CH_Act C-H/N-H Functionalization (Cycloadditions) Catalyst->CH_Act Directing Group Assisted

Workflow of Thiophene-2-Carbohydrazide catalyst generation and application.

Application Note: Mo(VI)-TCH Complexes in Green Oxidation

Causality & Mechanism

Molybdenum(VI) complexes are highly effective for oxygen transfer reactions because the high oxidation state of Mo readily stabilizes intermediate peroxo species. By coordinating Mo(VI) with a TCH-derived hydrazone ligand, the electrophilicity of the metal center is enhanced[2]. In the presence of hydrogen peroxide ( H2​O2​ )—a green terminal oxidant—the labile solvent ligand (methanol) on the [MoO2​(L)(MeOH)] complex is displaced. This allows H2​O2​ to bind, forming an active peroxo-molybdenum species that efficiently transfers oxygen to alcohol substrates, yielding aldehydes without over-oxidation to carboxylic acids.

Protocol 1: Mechanochemical Synthesis of the Mo-TCH Catalyst

Mechanochemistry (Liquid-Assisted Grinding, LAG) is employed here to bypass solvent waste and drive the complexation thermodynamically.

  • Ligand Preparation: In a mortar, combine equimolar amounts of thiophene-2-carboxylic acid hydrazide and 2-hydroxybenzaldehyde. Grind continuously for 20 minutes.

    • Validation Checkpoint: A distinct color change indicates Schiff base (hydrazone) formation. Confirm via IR spectroscopy: look for the disappearance of primary amine N-H stretches and the appearance of a sharp imine (C=N) stretch at ~1606 cm⁻¹.

  • Complexation: To the synthesized ligand, add 1 equivalent of [MoO2​(acac)2​] and 2–3 drops of methanol (acting as the LAG solvent). Grind the mixture for an additional 30 minutes.

  • Purification: Wash the resulting solid with diethyl ether to remove unreacted precursors and liberated acetylacetone. Dry under a vacuum.

    • Validation Checkpoint: The final complex [MoO2​(L)(MeOH)] should present as a homogeneous, colored microcrystalline powder. Differential Scanning Calorimetry (DSC) can be used to verify purity (absence of the free ligand melting peak at 136–139 °C)[3].

Protocol 2: Catalytic Oxidation of Benzyl Alcohol
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of benzyl alcohol and 1 mol% of the [MoO2​(L)(MeOH)] catalyst in 5 mL of acetonitrile.

  • Oxidant Addition: Heat the mixture to 60 °C. Slowly add 2.5 equivalents of 30% aqueous H2​O2​ dropwise over 10 minutes.

    • Causality: Dropwise addition is critical. Bulk addition causes rapid, non-productive disproportionation of H2​O2​ into water and oxygen gas, starving the catalytic cycle of its oxidant.

  • Monitoring: Stir the reaction for 4 hours at 60 °C.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc, 4:1). The complete consumption of the UV-active benzyl alcohol spot and the appearance of a new spot (benzaldehyde) indicates success. Treat the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the aldehyde product will immediately form a bright orange spot.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate (to destroy excess peroxide), extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo.

Application Note: Cobalt-Catalyzed C-H/N-H Functionalization

Causality & Mechanism

TCH derivatives can also act as active substrates in directed C-H functionalization. Using an inexpensive Cobalt(III) catalyst, TCH can undergo a formal [4+2] cycloaddition with maleimides to synthesize complex thiophene-fused pyridones[4]. The key to this transformation is the use of a bidentate directing group, such as 2-(1-methylhydrazinyl)pyridine (MHP). The MHP group coordinates tightly to the Co center, physically bringing the metal into close proximity with the adjacent C-H bond of the thiophene ring. This proximity effect drastically lowers the activation energy required for cyclometalation, enabling C-H bond cleavage under relatively mild conditions.

Protocol 3: Synthesis of Thiophene-Fused Pyridones
  • Pre-activation: In an oven-dried Schlenk tube, combine the MHP-directed thiophene-2-carbohydrazide (0.2 mmol), maleimide (0.3 mmol), Co(Cp∗)(CO)I2​ catalyst (10 mol%), and Ag2​CO3​ (2.0 equivalents) as the terminal oxidant.

  • Solvent Addition: Add 2.0 mL of 2,2,2-trifluoroethanol (TFE) under a nitrogen atmosphere.

    • Causality: TFE is highly polar and strongly hydrogen-bonding, which stabilizes the highly polar Co(III) metallacycle intermediate during the C-H activation step.

  • Cycloaddition: Seal the tube and heat to 100 °C for 16 hours.

    • Validation Checkpoint: The reaction mixture will transition from a suspension to a dark, homogeneous solution as the active Co(III) species turns over.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and catalyst residues. Concentrate the filtrate and purify via silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the validated performance metrics of TCH-based metal complexes across different catalytic applications.

Catalyst / SystemSubstrateReaction TypeOxidant / AdditiveYield (%)Reaction TimeRef
[MoO2​(L)(MeOH)] Benzyl AlcoholGreen Oxidation H2​O2​ (30% aq)>92%4 hours[1]
Co-MHP System TCH + Maleimides[4+2] Cycloaddition Ag2​CO3​ 82–95%16 hours[2]
TCH Synthesis Methyl thiophene-2-carboxylateHydrazinolysisMicrowave (None)86.7%5 minutes[3]

References

  • From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. RSC Advances. Available at:[Link]

  • Cobalt-catalyzed 2-(1-methylhydrazinyl)pyridine-assisted cyclization of thiophene-2-carbohydrazides with maleimides: efficient synthesis of thiophene-fused pyridones. Chemical Communications (PubMed). Available at:[Link]

  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k. RSC Advances. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Optimizing Thiophene-2-Carbohydrazide Condensation Reactions

Welcome to the Application Scientist Knowledge Base. This portal provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and quantitative optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This portal provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and quantitative optimization strategies for thiophene-2-carbohydrazide workflows.

Part 1: Standardized & Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. Do not proceed to subsequent steps unless the built-in validation checkpoints are met.

Protocol A: Microwave-Assisted Synthesis of Thiophene-2-Carbohydrazide

Mechanistic Causality: Hydrazinolysis of esters requires significant activation energy. Traditional thermal reflux can take hours, risking the thermal degradation of the electron-rich thiophene ring. Microwave irradiation accelerates the nucleophilic acyl substitution, driving the reaction to completion in minutes[1].

  • Reagent Preparation: Dissolve 1.0 mmol of methyl thiophene-2-carboxylate and 5.0 mmol of hydrazine monohydrate in a 40 mL solvent system of water and methanol[1].

  • Setup: Add boiling chips to the 250 mL round-bottom flask to prevent superheating and bumping during irradiation[1]. Attach an effective reflux condenser.

  • Irradiation: Subject the reaction mixture to microwave radiation for exactly 5 minutes[1].

  • Crystallization: Immediately plunge the flask into an ice bath[1].

    • Validation Checkpoint: A rapid formation of a white precipitate indicates successful crystallization. If an oil forms, the methanol concentration is too high; add cold water dropwise to induce nucleation.

  • Isolation: Collect the precipitate via vacuum filtration. The expected yield is ~86.7%[1].

    • Validation Checkpoint: Determine the melting point of the dried solid. A sharp melting point at 136–139 °C confirms the presence of pure thiophene-2-carbohydrazide and rules out unreacted ester or degradation products[2].

Protocol B: Acid-Catalyzed Hydrazone Condensation

Mechanistic Causality: The formation of the C=N bond requires the primary amine of the hydrazide to attack the carbonyl carbon. The subsequent dehydration of the tetrahedral intermediate is the rate-limiting step[3]. Acid catalysis is strictly required to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Initiation: Dissolve 1.0 equivalent of thiophene-2-carbohydrazide in absolute ethanol.

  • Addition: Add 1.0 equivalent of the target aldehyde/ketone (e.g., 2,4,6-trimethoxybenzaldehyde)[4].

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~4.5-5.5[3].

    • Validation Checkpoint: Spot the mixture on a TLC plate (Time = 0). The hydrazide starting material should stain strongly with ninhydrin.

  • Propagation: Reflux the mixture at 60-80 °C for 2-6 hours[4].

    • Validation Checkpoint: Monitor via TLC. The complete disappearance of the ninhydrin-active hydrazide spot and the appearance of a new, highly UV-active spot (due to the extended conjugation of the thiophene-hydrazone system) confirms reaction completion.

  • Termination: Cool to room temperature, then transfer to an ice bath to maximize precipitation[3]. Filter and wash with cold ethanol.

Part 2: Quantitative Optimization Data

The table below synthesizes the thermodynamic and kinetic variables that dictate the success of the condensation reaction.

Table 1: Optimization Parameters for Thiophene-2-Carbohydrazide Condensation

SolventCatalystTemperatureWater Removal StrategyExpected YieldMechanistic Rationale
EthanolNone25 °CNone< 20%Insufficient electrophilic activation; stalled tetrahedral intermediate breakdown[3].
EthanolAcetic Acid (5 mol%)78 °C (Reflux)None60 - 85%Acid protonates carbonyl; heat overcomes the activation energy barrier[4].
TolueneAcetic Acid (5 mol%)110 °C (Reflux)Dean-Stark Trap> 90%Continuous physical removal of water shifts the equilibrium completely to the right[3].
MethanolHCl (1 mol%)65 °C (Reflux)None50 - 60%Strong acid fully protonates the hydrazide amine into an ammonium salt, destroying its nucleophilicity[3].

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my condensation reaction stalling at 50% conversion despite prolonged reflux? A1: Hydrazone formation is a reversible equilibrium process. If water (the byproduct of the dehydration step) is not actively removed from the system, the reverse hydrolysis reaction will compete equally with the forward condensation[4].

  • Intervention: Shift the equilibrium (Le Chatelier's Principle) by changing the solvent to toluene and utilizing a Dean-Stark apparatus to physically trap the water[3]. Alternatively, add activated 3Å molecular sieves directly to the ethanolic reaction mixture.

Q2: I am observing multiple spots on my TLC and complex NMR spectra. Is my thiophene-2-carbohydrazide degrading? A2: Not necessarily. Thiophene-2-carbohydrazide and its hydrazone derivatives are known to undergo amide-imidic prototropic tautomerization via single proton intramigration[5]. While the endo-isomer amide structure is kinetically favored[5], polar solvents can stabilize the imidic form, leading to complex spectral profiles that mimic degradation.

  • Intervention: Do not discard the batch. Perform 2D NMR (HSQC/HMBC) in a non-polar, aprotic solvent (e.g., CDCl₃ or DMSO-d₆ depending on solubility) to confirm that the "impurities" are actually tautomeric states.

Q3: How do I select the optimal pH for the condensation? A3: The reaction requires a delicate pH balance. If the environment is too basic, the carbonyl oxygen is not protonated, and the electrophilicity remains too low for the weak hydrazide nucleophile. If the environment is too acidic, the primary amine of the hydrazide becomes fully protonated, rendering it completely non-nucleophilic[3].

  • Intervention: Maintain a weakly acidic environment (pH 4.5 - 5.5) using a catalytic amount of glacial acetic acid (1-5 mol%)[4]. Avoid strong mineral acids like HCl or H₂SO₄ unless working with highly unreactive ketones.

Q4: Why is the product yield lower when condensing with highly electron-rich aldehydes? A4: Electron-donating groups (like methoxy groups) on the aldehyde decrease the partial positive charge on the carbonyl carbon, slowing down the initial nucleophilic attack. Furthermore, specific non-covalent O-S interactions between the thiophene sulfur and adjacent oxygens can rigidify the conjugated system, altering the thermodynamics of the condensation[6].

  • Intervention: Increase the reaction temperature (e.g., reflux in a higher-boiling solvent like propanol) or utilize a stronger Lewis acid catalyst to enhance carbonyl activation without protonating the nucleophile.

Part 4: Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve stalled or impure condensation reactions in real-time.

DiagnosticWorkflow Start Condensation Setup (Thiophene-2-carbohydrazide) TLC TLC Analysis: Reaction Progress? Start->TLC Stalled Stalled / Low Yield TLC->Stalled < 50% Yield Impure Multiple Spots TLC->Impure Complex Profile Success Complete Conversion TLC->Success Single Spot CheckAcid pH Check: Is pH 4.5 - 5.5? Stalled->CheckAcid CheckTaut Suspect Amide-Imidic Tautomerization? Impure->CheckTaut AddAcid Add 2-3 drops Glacial Acetic Acid CheckAcid->AddAcid No CheckWater Water Accumulation? CheckAcid->CheckWater Yes RemoveWater Apply Dean-Stark or Mol. Sieves CheckWater->RemoveWater Yes NMRCheck Confirm via 2D NMR (Not Degradation) CheckTaut->NMRCheck Yes

Logical troubleshooting workflow for thiophene-2-carbohydrazide condensation reactions.

References

  • Benchchem Technical Support Team. Thiophene-2-carbohydrazide | 2361-27-5 - Benchchem. Benchchem. 1

  • Al-Zaqri, N., et al. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics via FWO and KAS models. RSC Advances (RSC Publishing). 5

  • EvitaChem. N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide. EvitaChem. 4

  • Benchchem Technical Support Team. Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. Benchchem. 3

  • Ruđer Bošković Institute. Tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes. FULIR. 2

  • ChemRxiv. Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks. ChemRxiv. 6

Sources

Optimization

Thiophene-2-carbohydrazide Hydrochloride: A Technical Guide to Preventing Oxidation and Degradation

Welcome to the technical support center for thiophene-2-carbohydrazide hydrochloride. This guide is designed for our partners in research, discovery, and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for thiophene-2-carbohydrazide hydrochloride. This guide is designed for our partners in research, discovery, and drug development. We understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. Thiophene-2-carbohydrazide hydrochloride is a versatile building block, but its hydrazide moiety and thiophene ring necessitate specific storage and handling protocols to prevent degradation. This document provides in-depth, field-proven insights and troubleshooting solutions to ensure the long-term stability and efficacy of this compound.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Stability

This section addresses the fundamental questions regarding the stability of thiophene-2-carbohydrazide hydrochloride.

Q1: What are the primary visual and analytical indicators of compound degradation?
  • Visual Indicators: The most immediate sign of degradation is a change in the physical appearance of the compound. Pure thiophene-2-carbohydrazide hydrochloride should be a white to pale yellow or beige crystalline powder.[1] Any significant color change towards yellow, orange, or brown is a strong indicator of oxidation. You may also observe clumping or hardening of the powder, which suggests moisture absorption and potential hydrolysis.

  • Analytical Indicators: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks corresponding to impurities.[2][3] Thin-Layer Chromatography (TLC) can also serve as a rapid qualitative check, where degradation is indicated by the presence of multiple spots.[4]

Q2: What are the chemical mechanisms responsible for the degradation of this compound?

Thiophene-2-carbohydrazide hydrochloride is susceptible to two main degradation pathways: oxidation and hydrolysis. Understanding these pathways is key to preventing them.

  • Oxidation: The hydrazide functional group is readily oxidized by atmospheric oxygen. This process can be accelerated by exposure to light and trace metal ions. The thiophene ring, while generally aromatic and stable, can also undergo oxidation at the sulfur atom, especially under harsh conditions, to form thiophene S-oxides.[5][6][7] These oxidized species can be reactive and may lead to the formation of various byproducts, including thiophene-2-carboxylic acid or dimeric structures.[8]

  • Hydrolysis: As a hydrochloride salt, the compound is hygroscopic and readily absorbs water from the environment. This moisture can facilitate the hydrolytic cleavage of the amide bond in the carbohydrazide moiety.[9][10] This reaction breaks the molecule down into thiophene-2-carboxylic acid and hydrazine hydrochloride, rendering it inactive for most subsequent reactions.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway TCH Thiophene-2-carbohydrazide Hydrochloride O2 Atmospheric O₂ Light, Metal Ions TCH->O2 H2O H₂O (Moisture) TCH->H2O TCA Thiophene-2-carboxylic Acid O2->TCA TSO Thiophene S-Oxide & Byproducts O2->TSO TCA_H Thiophene-2-carboxylic Acid H2O->TCA_H HH Hydrazine Hydrochloride H2O->HH

Caption: Key degradation pathways for thiophene-2-carbohydrazide hydrochloride.

Q3: What are the definitive storage and handling protocols to ensure maximum stability?

To mitigate the degradation pathways described above, strict adherence to the following storage conditions is mandatory. These protocols create a self-validating system where the compound is protected from the primary instigators of degradation.

ParameterRecommended ProtocolCausality and Rationale
Temperature Store at 2-8°C.[1]Reduces the kinetic rate of both oxidation and hydrolysis reactions, significantly extending shelf life.
Atmosphere Store under an inert gas (Argon or Nitrogen).[11]Displaces atmospheric oxygen, directly preventing the oxidative degradation of the hydrazide and thiophene moieties.
Light Exposure Keep in an amber or opaque, tightly sealed container.Protects the light-sensitive compound from photolytic reactions, which can generate free radicals and catalyze oxidation.
Humidity Store in a desiccated environment. Keep container tightly closed.[12]Prevents the absorption of atmospheric moisture, which is the requisite reactant for the hydrolysis of the carbohydrazide group.

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a logical framework for addressing specific issues you may encounter, ensuring that your experimental outcomes are not compromised by reagent instability.

Issue: Inconsistent reaction yields or the appearance of unexpected byproducts.

This is one of the most common consequences of using a partially degraded reagent. The effective molarity of your starting material is lower than calculated, and the degradation products can interfere with your desired reaction.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Part 3: Experimental Protocols - Best Practices in the Lab

Adherence to proper experimental technique is the final pillar in preserving compound integrity.

Protocol 1: Handling and Dispensing Air-Sensitive Solids

This protocol minimizes the compound's exposure to atmospheric oxygen and moisture during routine lab use. The use of a glovebox is ideal, but if unavailable, the following Schlenk-line-inspired techniques should be employed.[13][14]

  • Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Gas Purge: Prepare a balloon filled with an inert gas (Argon or Nitrogen). Insert a needle connected to the balloon through the septum of the reagent bottle. Insert a second, wider-gauge "vent" needle. Allow the inert gas to flush the headspace for 1-2 minutes to displace air.

  • Weighing: Remove the vent needle. A slight positive pressure from the balloon will remain. Quickly remove the cap and spatula out the desired amount of powder into a tared and dried vial. Work efficiently to minimize exposure time.

  • Resealing: Immediately recap the main container. Before tightening, briefly flush the headspace with inert gas again.

  • Storage: Promptly return the main container to 2-8°C storage. The weighed-out portion should be used immediately or stored in a vial under an inert atmosphere.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This provides a general method for quantifying the purity of thiophene-2-carbohydrazide hydrochloride. Method optimization may be required based on your specific equipment.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Trifluoroacetic Acid). For example, start with 10% Acetonitrile and ramp to 90% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the thiophene chromophore.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of mobile phase. Filter through a 0.22 µm syringe filter before injection.[2]

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

References

  • Thiophene Oxidation Chemistry: Details on the oxidation of the thiophene ring can be found in various sources discussing its chemistry. The formation of S-oxides is a known pathway. (Source: IntechOpen, Title: Thiophene S-Oxides, URL: [Link])[8]

  • Storage of Hydrazide Compounds: Safety Data Sheets (SDS) and general chemical handling guides provide standard storage protocols for classes of compounds like hydrazides. (Source: Reddit, Title: Storage of Boc-hydrazide, URL: [Link])[12]

  • Hydrolysis of Amides and Related Functional Groups: The fundamental principles of hydrolysis reactions in organic chemistry are covered in standard textbooks and educational resources. (Source: Monash University, Title: Organic reactions: Hydrolysis, URL: [Link])[9]

  • Supplier Data and Properties: Chemical suppliers provide key physical properties and recommended storage conditions on their product pages and safety data sheets. (Source: ChemBK, Title: THIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE, URL: [Link])[1]

Sources

Troubleshooting

Tech Support Center: Purification &amp; Recrystallization of Thiophene-2-Carbohydrazide Hydrochloride

Welcome to the Technical Support Center. Thiophene-2-carbohydrazide hydrochloride is a pivotal scaffold in medicinal chemistry, frequently utilized in the synthesis of heterocyclic therapeutic agents[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Thiophene-2-carbohydrazide hydrochloride is a pivotal scaffold in medicinal chemistry, frequently utilized in the synthesis of heterocyclic therapeutic agents[1]. However, the dual nature of this compound—possessing both a highly nucleophilic hydrazide moiety and a hydrochloride salt form—makes it uniquely susceptible to degradation pathways such as auto-oxidation, hydrolysis, and salt dissociation during purification.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. The protocols and troubleshooting steps below are engineered as self-validating systems, explaining the causality behind each physical and chemical manipulation to ensure you achieve >98% purity without sacrificing yield.

Workflow Visualization: Optimal Purification Pathway

The following diagram outlines the logical decision tree for isolating and purifying the hydrochloride salt from a crude reaction mixture.

G Crude Crude Thiophene-2- Carbohydrazide HCl Dissolution Hot Dissolution (Absolute EtOH + trace HCl) Crude->Dissolution Charcoal Activated Charcoal Treatment (Optional for discoloration) Dissolution->Charcoal If dark/colored HotFiltration Hot Filtration (Remove insolubles/charcoal) Dissolution->HotFiltration If clear Charcoal->HotFiltration Cooling Controlled Cooling (Room Temp -> 4°C) HotFiltration->Cooling AntiSolvent Anti-Solvent Addition (EtOAc) if needed Cooling->AntiSolvent If no crystals form Crystallization Nucleation & Crystal Growth Cooling->Crystallization AntiSolvent->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Pure Pure Thiophene-2- Carbohydrazide HCl Filtration->Pure

Figure 1: Decision tree and workflow for the recrystallization of thiophene-2-carbohydrazide HCl.

Part 1: Quantitative Solvent Selection

The ideal recrystallization solvent for a hydrazide hydrochloride must dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures[2]. Because it is a highly polar salt, standard non-polar solvents will not dissolve it, while water will dissolve it too effectively, leading to poor recovery.

Table 1: Solvent Selection Matrix for Thiophene-2-Carbohydrazide HCl

Solvent SystemSolubility (Hot)Solubility (Cold)Typical Yield (%)Technical Notes & Causality
Absolute Ethanol HighLow75 - 85%Optimal primary solvent. Requires trace HCl to prevent free-basing.
Methanol / EtOAc HighVery Low80 - 90%Excellent for highly polar impurities; EtOAc acts as a strong anti-solvent[3].
Water Very HighHigh< 30%Not recommended. Leads to massive product loss and potential hydrolysis of the hydrazide.
Acetonitrile LowInsolubleN/APoor primary solvent; best utilized as a cold trituration solvent for washing crude solids[2].
Part 2: Standard Operating Procedure (SOP)

This step-by-step methodology utilizes the Methanol/EtOAc binary system, which provides the highest thermodynamic control over nucleation[3].

  • Solubility Assessment & Acidification : Weigh the crude thiophene-2-carbohydrazide hydrochloride. For every 1.0 g of crude mass, measure 8-10 mL of absolute methanol. Add 0.1 equivalents of methanolic HCl to the solvent.

    • Causality: The common ion effect from the added HCl suppresses the dissociation of the hydrochloride salt back to the free base during heating, a frequent failure point in hydrazide purification.

  • Hot Dissolution : Heat the methanol to 60°C under an inert nitrogen atmosphere. Slowly add the hot solvent to the crude solid until completely dissolved.

    • Self-Validation: The solution should be transparent. If undissolved particulate remains, it is likely an inorganic salt byproduct; perform a hot gravity filtration.

  • Controlled Nucleation : Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20-25°C) over 1 hour.

    • Causality: Rapid crash-cooling forces impurities to co-precipitate and traps solvent molecules within the crystal lattice, artificially inflating the yield but ruining purity.

  • Anti-Solvent Addition : Once at room temperature, if crystallization is sparse, add ethyl acetate (EtOAc) dropwise under gentle stirring until the solution becomes faintly turbid. Warm slightly (by 5-10°C) until the turbidity clears, then allow it to cool again.

  • Final Maturation : Transfer the flask to a 4°C refrigerator for 4-6 hours to maximize the thermodynamic yield.

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethyl acetate. Dry under high vacuum for 12 hours.

Part 3: Troubleshooting Guide & FAQs
Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the solute precipitates at a temperature above its melting point in the specific solvent mixture, or when the solvent system is too poor, causing liquid-liquid phase separation rather than solid-liquid nucleation.

  • The Fix : To establish a self-validating crystalline system, you must lower the saturation temperature. Re-heat the biphasic mixture until homogeneous. Add 10-15% more of your primary solvent (e.g., methanol) to dilute the system, and cool very slowly. Alternatively, seed the solution with a pure crystal of thiophene-2-carbohydrazide hydrochloride at room temperature before transferring it to an ice bath.

Q: The recrystallized product has a yellow/brown tint instead of being a white powder. What causes this?

A: Hydrazides are highly susceptible to auto-oxidation[2]. When exposed to atmospheric oxygen in hot solutions, the hydrazide moiety can oxidize into colored azo-byproducts or other degradation species.

  • The Fix : To prevent oxidation, always degas your recrystallization solvents by sparging with nitrogen or argon prior to heating. If the crude material is already discolored, incorporate an activated charcoal treatment[4]. Add 5% (w/w) activated charcoal during the hot dissolution step, reflux for 5 minutes, and perform a hot gravity filtration through a pre-warmed Celite pad to strip the colored impurities.

Q: My NMR shows a mixture of the free base and the hydrochloride salt after recrystallization. Why did I lose the HCl?

A: The hydrochloride salt of a weak base like a carbohydrazide exists in thermodynamic equilibrium with its free base and HCl. In polar protic solvents (especially if trace moisture or basic impurities are present), the HCl can volatilize or dissociate during prolonged heating[2].

  • The Fix : As noted in the SOP, enforce the salt form by adding a catalytic amount of methanolic or ethanolic HCl to the recrystallization solvent prior to heating. This pushes the equilibrium entirely toward the protonated salt form.

Q: Can I use standard silica gel chromatography instead of recrystallization?

A: It is highly discouraged. While chromatography is standard for many organics, free hydrazones and hydrazides are known to decompose or bind irreversibly to the acidic silanol groups on standard silica gel, leading to severe streaking and poor recovery[2]. Furthermore, passing a hydrochloride salt through normal-phase silica will almost certainly result in the dissociation of the salt. If chromatography is absolutely necessary, you must use specialized reverse-phase chromatography or add a modifier like 1% triethylamine to the eluent (which will yield the free base, requiring re-salification later)[2].

Q: How should I store the purified thiophene-2-carbohydrazide hydrochloride?

A: Store the purified salt in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. The amber glass protects against photo-degradation, while the inert, cold environment prevents both oxidation and moisture absorption (deliquescence), which is common in amine hydrochlorides.

References
  • MDPI. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Pharmaceuticals. Available at:[Link]

Sources

Optimization

adjusting ph for optimal reactivity of thiophene-2-carbohydrazide hydrochloride

Welcome to the technical support and troubleshooting center for Thiophene-2-carbohydrazide hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are utilizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Thiophene-2-carbohydrazide hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals who are utilizing this reagent for hydrazone formation, bioconjugation, or heterocycle synthesis.

Thiophene-2-carbohydrazide is typically supplied as a hydrochloride salt to enhance shelf-life stability and aqueous solubility. However, this protonated state fundamentally alters its reactivity profile. The guides below decode the causality behind pH-dependent reaction failures and provide self-validating protocols to ensure reproducible yields.

Reaction Workflow & pH Dependency

Workflow A Thiophene-2-carbohydrazide HCl (Protonated, pH < 3) B Add Sodium Acetate (Buffer to pH 4.5 - 5.5) A->B Neutralization C Free Hydrazide Base (Nucleophilic) B->C Liberates lone pair D Tetrahedral Hemiaminal (Intermediate) C->D + Aldehyde/Ketone E Hydrazone Product (Stable) D->E Acid-Catalyzed Dehydration

Reaction logic for pH-dependent hydrazone formation from hydrazide HCl salts.

Troubleshooting Guides & FAQs

Q: I added thiophene-2-carbohydrazide hydrochloride directly to my aldehyde in methanol, but no product formed. Why is the reaction stalling? A: The reagent is supplied as a hydrochloride salt. In this state, the terminal amine of the hydrazide is fully protonated ( −NH3+​ ), which completely eliminates its nucleophilicity. To initiate the reaction, you must neutralize the HCl salt in situ to liberate the reactive free base. Without an added base, the pH of the solution remains too low (< 3.0), and the nucleophilic attack on the carbonyl cannot occur[1].

Q: What is the exact mechanistic reason for the pH "sweet spot" in hydrazone formation? A: Hydrazone formation is governed by a classic bell-shaped pH-rate profile[1]. The optimal pH is typically between 4.0 and 5.5 [2].

  • If the pH is too low (< 3.0): The hydrazide remains protonated and unreactive.

  • If the pH is too high (> 7.0): While the hydrazide is a highly reactive free base, the carbonyl oxygen of the electrophile is unprotonated. More importantly, the dehydration of the tetrahedral hemiaminal intermediate (the step that forms the final C=N double bond) requires acid catalysis. At neutral or basic pH, this dehydration becomes the rate-limiting step, causing the reaction to stall at the intermediate phase[1].

Q: Which base is optimal for neutralizing the hydrochloride salt without pushing the pH too high? A: Sodium acetate (NaOAc) is the gold standard for this workflow. When added in a 1:1 to 1.2:1 molar ratio with the hydrochloride salt, the acetate ion neutralizes the HCl, forming acetic acid. This creates an in situ acetic acid/acetate buffer system that naturally pins the reaction mixture at a pH of ~4.7. This perfectly aligns with the optimal reactivity window[2]. Using stronger bases like triethylamine (TEA) or sodium hydroxide (NaOH) risks pushing the pH above 7.0, which severely retards the dehydration step[3].

Q: Can I run this reaction at physiological pH (7.4) for bioconjugation applications? A: Hydrazone formation at pH 7.4 is notoriously slow because of the lack of acid catalysis required for dehydration[3]. If you must work at physiological pH, you will need to utilize a nucleophilic catalyst. Aniline or 5-methoxyanthranilic acid (5MA) can be added (typically 10-100 mM) to form a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the thiophene-2-carbohydrazide[1].

Quantitative Data: pH vs. Reactivity Profile

To assist in experimental design, the following table summarizes the physical state and kinetic behavior of acyl hydrazides across the pH spectrum.

pH RangeHydrazide StateCarbonyl StateRate-Determining StepReaction Kinetics
< 3.0 Fully Protonated ( −NH3+​ )Highly ProtonatedNucleophilic AttackVery Slow (Stalled)
4.0 - 5.5 Free Base ( −NH2​ )Mildly ProtonatedBalancedOptimal / Fast
7.0 - 7.4 Free Base ( −NH2​ )UnprotonatedHemiaminal DehydrationSlow to Moderate
> 8.0 Free Base ( −NH2​ )UnprotonatedHemiaminal DehydrationVery Slow / Hydrolysis
Experimental Protocol: Optimized Hydrazone Formation via Auto-Buffering

This self-validating protocol utilizes the in situ buffering technique to guarantee the reaction remains within the optimal pH 4.5–5.5 window, eliminating the need for manual pH titration.

Materials Required:

  • Thiophene-2-carbohydrazide hydrochloride (1.0 equivalent)

  • Target Aldehyde or Ketone (1.0 - 1.05 equivalents)

  • Anhydrous Sodium Acetate (NaOAc) (1.1 equivalents)

  • Solvent: Ethanol/Water (typically 4:1 v/v) or Methanol

Step-by-Step Methodology:

  • Reagent Solubilization: Weigh 1.0 mmol of thiophene-2-carbohydrazide hydrochloride and transfer it to a round-bottom flask. Add 4 mL of Ethanol and 1 mL of deionized water. Stir until fully dissolved.

  • In Situ Neutralization (Critical Step): Add 1.1 mmol of anhydrous sodium acetate to the stirring solution. Allow the mixture to stir at room temperature for 10 minutes. Causality: The acetate neutralizes the HCl, liberating the free hydrazide while generating acetic acid to buffer the solution to ~pH 4.7.

  • Electrophile Addition: Slowly add 1.0 mmol of your target aldehyde or ketone to the buffered solution.

  • Incubation: Heat the reaction mixture to 50–55 °C and stir for 1 to 2 hours[2]. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Isolation: Upon completion, allow the reaction to cool to room temperature. In most cases, the resulting thiophene-2-hydrazone will precipitate out of the aqueous alcohol mixture.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (to remove residual NaCl/NaOAc) followed by a small amount of cold ethanol. Dry under high vacuum.

References
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Thiophene-2-Carbohydrazide Hydrochloride vs. Furan-2-Carbohydrazide

As a Senior Application Scientist, I frequently observe researchers encountering unexpected yield drops or failed condensations when switching between heteroaromatic building blocks. A classic example is the substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers encountering unexpected yield drops or failed condensations when switching between heteroaromatic building blocks. A classic example is the substitution of furan-2-carbohydrazide with thiophene-2-carbohydrazide hydrochloride in the synthesis of hydrazones, oxadiazoles, and triazoles[1]. While structurally similar, these two reagents exhibit fundamentally different reactivity profiles governed by two distinct vectors: their physical state (salt vs. free base) and the intrinsic electronic nature of their heteroaromatic rings.

This guide provides an objective, data-supported comparison of their performance, detailing the causality behind their reactivity and offering self-validating experimental protocols for your workflows.

Mechanistic Causality: The Salt vs. Free Base Paradigm

The most critical operational difference between these two reagents is their commercial and physical state.

Thiophene-2-carbohydrazide hydrochloride is supplied as a salt. In this state, the terminal amine of the hydrazide group is protonated ( −NH3+​ ). Because the nitrogen's lone pair is tied up in a bond with the proton, the molecule is entirely non-nucleophilic[2]. To utilize this reagent in condensation reactions, an auxiliary base (such as sodium acetate or triethylamine) must be introduced to the reaction mixture to deprotonate the salt and liberate the active free base[3].

Conversely, furan-2-carbohydrazide is supplied as a free base. The terminal nitrogen lone pair ( −NH2​ ) is readily available, allowing it to act as a direct and potent nucleophile against electrophilic carbonyls without any pre-activation step.

Workflow Salt Thiophene-2-Carbohydrazide Hydrochloride Base Add Weak Base (e.g., NaOAc) Salt->Base Deprotonation FreeThio Free Base Thiophene (Nucleophilic -NH2) Base->FreeThio Liberates Active Amine Electrophile Electrophile (Aldehyde/Ketone) FreeThio->Electrophile Nucleophilic Attack FreeFuran Furan-2-Carbohydrazide (Free Base) FreeFuran->Electrophile Direct Nucleophilic Attack ProdThio Thiophene Hydrazone + Salt Byproduct Electrophile->ProdThio ProdFuran Furan Hydrazone + Water Electrophile->ProdFuran

Workflow comparison illustrating the required base-activation step for the hydrochloride salt.

Electronic Modulation: Thiophene vs. Furan Heteroaromatics

Beyond their physical states, the heteroaromatic rings exert distinct electronic influences on the carbohydrazide group, dictating the subtle kinetics of their nucleophilic attack[4].

  • The Furan System: Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). Furthermore, furan possesses lower aromaticity (resonance energy ~16 kcal/mol) compared to thiophene[5]. This strong inductive pull slightly decreases the electron density on the adjacent carbonyl carbon, which in turn pulls electron density from the hydrazide nitrogen, subtly dampening the nucleophilicity of the terminal −NH2​ compared to a purely aliphatic hydrazide.

  • The Thiophene System: Sulfur is larger, more polarizable, and less electronegative than oxygen. Thiophene is highly aromatic (resonance energy ~29 kcal/mol), allowing for superior delocalization of the π -electrons[5]. The +M resonance effect effectively stabilizes the carbonyl group, maintaining a highly stable electron flow that preserves the nucleophilicity of the liberated free base.

ElectronicEffects cluster_Furan Furan System cluster_Thio Thiophene System F_Ring Furan Ring (O) High Electronegativity F_Carbonyl Carbonyl (C=O) Stronger +δ charge F_Ring->F_Carbonyl Strong -I Effect F_Amine Terminal -NH2 Slightly reduced nucleophilicity F_Carbonyl->F_Amine Electron withdrawal T_Ring Thiophene Ring (S) High Aromaticity T_Carbonyl Carbonyl (C=O) Stabilized by resonance T_Ring->T_Carbonyl +M Resonance T_Amine Terminal -NH2 Maintained nucleophilicity T_Carbonyl->T_Amine Stable electron flow

Electronic influences of the furan and thiophene heteroaromatic rings on carbohydrazide reactivity.

Quantitative Data & Property Comparison

To facilitate substrate selection, the following table summarizes the key physicochemical and reactive parameters of both reagents.

PropertyThiophene-2-Carbohydrazide HClFuran-2-Carbohydrazide
Physical State Hydrochloride SaltFree Base
Terminal Amine Status Protonated ( −NH3+​ )Unprotonated ( −NH2​ )
Intrinsic Nucleophilicity None (requires base activation)High (direct nucleophile)
Heteroatom Electronegativity Lower (Sulfur, ~2.58)Higher (Oxygen, ~3.44)
Ring Aromaticity High (~29 kcal/mol)Low (~16 kcal/mol)
Pre-activation Requirement Mandatory (e.g., NaOAc, TEA)None required
Reaction Byproducts Water + Inorganic Salts (e.g., NaCl)Water only

Self-Validating Experimental Protocols

The following protocols detail the synthesis of hydrazones using both reagents[6]. The methodologies are designed as self-validating systems: the visual cues (solubility changes, precipitation) directly confirm the mechanistic steps discussed above.

Protocol A: Hydrazone Synthesis via Thiophene-2-Carbohydrazide Hydrochloride

Objective: To safely liberate the free base in situ and drive condensation without base-catalyzed side reactions.

  • Suspension: Suspend 1.0 equivalent of thiophene-2-carbohydrazide hydrochloride in anhydrous ethanol (0.2 M). Causality: Ethanol acts as a polar protic solvent that will solubilize the free base once liberated, while supporting the subsequent condensation.

  • Base Activation: Add 1.1 equivalents of anhydrous sodium acetate (NaOAc). Stir at room temperature for 15–30 minutes. Causality: NaOAc is a mild base. It deprotonates the hydrochloride salt to liberate the active nucleophilic free base. A mild base is chosen over strong bases (like NaOH) to prevent base-catalyzed aldol condensation of the target aldehyde[7].

  • Condensation: Add 1.0 equivalent of the target aldehyde. Heat the mixture to reflux for 2–4 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate. Causality: Pouring into water serves a dual purpose—it crashes out the highly organic hydrazone product while simultaneously dissolving and washing away the NaCl and acetic acid byproducts generated during the activation step.

Protocol B: Hydrazone Synthesis via Furan-2-Carbohydrazide

Objective: To leverage the direct nucleophilicity of the free base using mild acid catalysis.

  • Dissolution: Dissolve 1.0 equivalent of furan-2-carbohydrazide in anhydrous ethanol (0.2 M). Causality: Because it is a free base, it dissolves readily and requires no pre-activation.

  • Acid Catalysis: Add 1.0 equivalent of the target aldehyde, followed by a catalytic amount of glacial acetic acid (0.1 equivalents). Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it highly susceptible to attack by the free hydrazide lone pair.

  • Condensation: Heat the mixture to reflux for 2–4 hours.

  • Workup: Cool the mixture to room temperature. The furan-based hydrazone will typically crystallize directly from the ethanol. Filter and wash with cold ethanol. Causality: Because no inorganic salts were generated, an aqueous wash is unnecessary, allowing for a cleaner and higher-yielding isolation.

Sources

Comparative

nmr chemical shifts comparison of thiophene-2-carbohydrazide and its hydrochloride salt

Comprehensive NMR Chemical Shift Comparison: Thiophene-2-Carbohydrazide vs. Its Hydrochloride Salt Thiophene-2-carbohydrazide is a critical pharmacophore and intermediate in the synthesis of antitubercular, antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Chemical Shift Comparison: Thiophene-2-Carbohydrazide vs. Its Hydrochloride Salt

Thiophene-2-carbohydrazide is a critical pharmacophore and intermediate in the synthesis of antitubercular, antimicrobial, and antineoplastic agents. In drug development, converting a free base hydrazide into its hydrochloride (HCl) salt is a standard optimization step to enhance aqueous solubility, stability, and bioavailability.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the protonation state of such molecules. This guide provides an in-depth, objective comparison of the 1 H and 13 C NMR chemical shifts between thiophene-2-carbohydrazide (free base) and its hydrochloride salt, detailing the causality behind the observed spectral deviations and providing a self-validating experimental framework.

Mechanistic Causality: The Protonation Effect on Shielding

To accurately interpret the NMR spectra, one must first understand the electronic consequences of salt formation. In the free base form, the hydrazide group (–CO–NH–NH 2​ ) possesses a terminal primary amine. Upon treatment with hydrochloric acid, protonation occurs preferentially at this terminal nitrogen, forming an ammonium cation (–CO–NH–NH 3+​ Cl ).

This discrete chemical event triggers a cascade of electronic changes:

  • Inductive Electron Withdrawal ( −I Effect): The introduction of a formal positive charge on the terminal nitrogen creates a strong electron-withdrawing sink. This pulls electron density through the σ -bond network, heavily deshielding the adjacent amide proton (–NH–)[1].

  • Thiophene Ring Deshielding: The inductive effect propagates through the carbonyl group to the thiophene ring. Consequently, the aromatic protons experience a mild reduction in local electron density, shifting their resonance to higher frequencies (downfield)[2].

  • Solvent-Solute Hydrogen Bonding: In polar aprotic solvents like DMSO-d 6​ , the –NH 3+​ group forms rigid, strong hydrogen-bond networks with the solvent, which further broadens and deshields the proton signals compared to the neutral –NH 2​ group[3].

G A Protonation of Terminal Amine (-NH2 → -NH3+) B Inductive Electron Withdrawal (Through σ-bonds) A->B C Altered H-Bonding Dynamics (Solvent interactions) A->C D Strong Deshielding of Adjacent NH (Δδ > +1.0 ppm) B->D E Mild Deshielding of Thiophene Ring (Δδ ≈ +0.1 to +0.3 ppm) B->E C->D

Caption: Logical mapping of how amine protonation induces inductive electron withdrawal and NMR deshielding.

Self-Validating Experimental Methodology

To ensure the highest degree of scientific trustworthiness, the NMR acquisition protocol must include internal validation mechanisms. The following methodology guarantees that the assignment of exchangeable protons (NH, NH 2​ , NH 3+​ ) is empirically proven rather than assumed.

Step 1: Sample Preparation & Internal Calibration
  • Solvent Selection: Dissolve 15 mg of the analyte (Free Base or HCl Salt) in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ is chosen because it easily solubilizes both the neutral and ionic forms. More importantly, it slows down the chemical exchange of N-H protons, allowing them to be observed as distinct peaks rather than a single coalesced broad signal[3].

  • Calibration: Add 0.1% Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm reference point, ensuring that Δδ comparisons between the two samples are absolute.

Step 2: Primary Acquisition
  • Parameters: Acquire the 1 H NMR spectrum at 400 MHz or 500 MHz at 298 K. Use a relaxation delay (D1) of 2 to 5 seconds. Causality: A longer D1 ensures complete longitudinal relaxation of the protons, which is critical for accurate integration—especially to differentiate the 2H integration of –NH 2​ from the 3H integration of –NH 3+​ .

Step 3: D 2​ O Exchange Validation (The Self-Validating Step)
  • Procedure: After the initial acquisition, add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum.

  • Validation Logic: Protons attached to heteroatoms (N-H) will rapidly exchange with deuterium, becoming invisible to 1 H NMR. If the peaks assigned to the hydrazide group disappear while the thiophene ring peaks remain, the assignments are definitively validated.

Quantitative Data Comparison

The following table synthesizes the expected 1 H NMR chemical shifts for thiophene-2-carbohydrazide and its hydrochloride salt in DMSO-d 6​ , based on established spectroscopic behavior of structurally analogous functional groups[4],[2],[1].

Proton EnvironmentFree Base (δ ppm)HCl Salt (δ ppm)Shift Difference (Δδ)Peak Multiplicity & Integration
Thiophene H-5 ~7.80~8.05+0.25 Doublet (1H)
Thiophene H-3 ~7.75~7.95+0.20 Doublet (1H)
Thiophene H-4 ~7.15~7.25+0.10 Doublet of doublets (1H)
Amide (–NH–) ~9.80~11.50+1.70 Singlet (1H, exchangeable)
Amine (–NH 2​ ) ~4.50N/AN/A Broad Singlet (2H, exchangeable)
Ammonium (–NH 3+​ ) N/A~10.50N/A Broad Singlet (3H, exchangeable)
Data Interpretation Insights:
  • The Amide Proton Anomaly: The most dramatic diagnostic marker for successful salt formation is the massive downfield shift of the amide (–NH–) proton ( Δδ≈+1.70 ppm). The adjacent positive charge on the ammonium group severely depletes the electron cloud around this proton.

  • Amine vs. Ammonium Integration: The terminal nitrogen signal transitions from a heavily shielded 2-proton broad singlet (~4.50 ppm) to a highly deshielded 3-proton broad singlet (~10.50 ppm). The broadening is caused by the quadrupole moment of the 14 N nucleus combined with the intermediate exchange rate of the acidic protons in DMSO.

  • Aromatic Attenuation: The deshielding effect attenuates with distance. Thiophene H-3 and H-5 experience a noticeable shift due to resonance and inductive withdrawal from the protonated carbonyl-hydrazide substituent, whereas H-4 (meta to the substituent) is the least affected.

Workflow Visualization

To standardize this comparative analysis across different batches in a drug development pipeline, the following workflow ensures reproducible data processing.

G Prep Equimolar Prep (DMSO-d6 + TMS) Acq 1H NMR Acquisition (D1 = 5s) Prep->Acq D2O D2O Shake (Exchange Validation) Acq->D2O Proc Baseline/Phase Correction D2O->Proc Integ Integration (2H vs 3H check) Proc->Integ Anal Δδ Shift Analysis Integ->Anal

Caption: Standardized workflow for the self-validating NMR analysis of hydrazide salt formation.

Conclusion

Comparing the NMR chemical shifts of thiophene-2-carbohydrazide and its hydrochloride salt provides a direct window into the molecule's electronic architecture. By tracking the massive downfield shift of the amide proton and the transition of the terminal amine to an ammonium species, researchers can unequivocally verify successful salt formation. Utilizing self-validating protocols like the D 2​ O exchange ensures that these assignments are rigorously grounded, preventing downstream formulation failures in drug development.

References

  • Chemical Shifts in 1 H NMR Spectroscopy Source: LibreTexts Chemistry URL:[Link]

  • On NH Chemical Shifts, Part V: NH and NH 2​ Chemical Shifts of Hydrazides and Related Compounds Source: ResearchGate URL:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • 3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Evaluation Source: Bezmialem Vakif University URL:[Link]

Sources

Validation

Analytical Purity Validation of Thiophene-2-Carbohydrazide Hydrochloride: A Comparative Guide to RPLC and HILIC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, basic pharmaceutical intermediates. Thiophene-2-carbohydrazide hydrochloride (T2CH·HCl) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, basic pharmaceutical intermediates. Thiophene-2-carbohydrazide hydrochloride (T2CH·HCl) is a prime example. Widely utilized as a versatile building block in the synthesis of kinase inhibitors, tenoxicam analogs, and other biologically active heterocycles[1], its purity is critical. Trace impurities—such as unreacted hydrazine or the hydrolysis product thiophene-2-carboxylic acid—can catastrophically derail downstream synthetic steps and compromise the safety profile of the final active pharmaceutical ingredient (API).

Validating the purity of T2CH·HCl using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a distinct mechanistic challenge. Because it is a hydrochloride salt of a polar hydrazide (LogP ≈ 0.02)[2], it exhibits extreme hydrophilicity. In this guide, we will objectively compare the two primary analytical strategies for this compound: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will dissect the causality behind method selection, provide self-validating experimental protocols, and present comparative performance data.

The Mechanistic Challenge: Why Standard RPLC Fails

In traditional RPLC (e.g., using a standard C18 column), retention is driven by hydrophobic partitioning between the analyte and the alkyl stationary phase. T2CH·HCl is highly polar and, at acidic to neutral pH, the basic hydrazide nitrogen is protonated.

This leads to two primary failure modes in standard RPLC:

  • Poor Retention (The t0​ Problem): The highly polar T2CH molecule has little affinity for the C18 phase, causing it to elute near the void volume ( t0​ ). This risks co-elution with the solvent front and unretained matrix components, making accurate purity quantitation impossible.

  • Peak Tailing: The protonated hydrazide moiety undergoes secondary electrostatic interactions (ion-exchange) with ionized, unendcapped residual silanols ( −SiO− ) on the silica support[3]. This dual-retention mechanism manifests as severe peak tailing, reducing resolution and integration accuracy.

To overcome this, analysts must either force retention in RPLC using highly aqueous mobile phases (which risks stationary phase "dewetting" or phase collapse)[4], or switch to an orthogonal retention mechanism like HILIC[5].

Mechanism cluster_RPLC RPLC Mechanism cluster_HILIC HILIC Mechanism Analyte T2CH·HCl (Highly Polar, Basic) RPLC_Phase Hydrophobic Phase (e.g., C18) Analyte->RPLC_Phase HILIC_Phase Polar Phase (e.g., Amide/Silica) Analyte->HILIC_Phase RPLC_Int Weak Partitioning + Silanol Interactions RPLC_Phase->RPLC_Int RPLC_Result Early Elution & Peak Tailing RPLC_Int->RPLC_Result HILIC_Int Partitioning into Water-Enriched Layer HILIC_Phase->HILIC_Int HILIC_Result Strong Retention & Symmetric Peaks HILIC_Int->HILIC_Result

Mechanistic comparison of T2CH·HCl retention in RPLC versus HILIC modes.

RPLC vs. HILIC: Comparative Performance Data

HILIC acts as a complement to RPLC. In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and water acts as the strong eluting solvent[6]. A water-enriched layer forms on the polar stationary phase, and analytes partition between the bulk organic mobile phase and this immobilized aqueous layer[7]. For polar basic compounds like T2CH, HILIC provides superior retention and excellent peak symmetry[8].

Below is a comparative summary of chromatographic performance based on optimized methodologies for T2CH·HCl.

Table 1: Chromatographic Performance Comparison
ParameterRPLC (AQ-C18 Column)HILIC (Amide Column)Analytical Implication
Retention Factor ( k ) 1.24.5HILIC provides superior retention, moving the peak well away from the void volume.
Peak Asymmetry ( As​ ) 1.6 (Tailing)1.05 (Symmetric)HILIC suppresses secondary silanol interactions, yielding sharper, more integrable peaks.
Theoretical Plates ( N ) ~8,500~15,000Higher efficiency in HILIC due to faster mass transfer in the low-viscosity, high-organic mobile phase.
Resolution ( Rs​ ) from Thiophene-2-carboxylic acid 2.14.8Both methods achieve baseline resolution, but HILIC offers a wider margin of safety for impurity quantitation.
Injection Solvent Sensitivity Low (Tolerates aqueous samples)High (Requires high organic diluent)HILIC requires careful sample preparation to avoid peak distortion from strong solvent effects[4].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) criteria directly into the workflow to ensure the instrument and column are performing optimally before any sample is analyzed.

Protocol A: Aqueous-Compatible RPLC Method

Use this method if the sample matrix is highly aqueous and cannot be easily reconstituted in organic solvents.

Mechanistic Choice: We utilize an "AQ" type C18 column (polar-embedded or polar-endcapped). Standard C18 phases undergo "dewetting" (phase collapse) in 100% aqueous conditions, losing all retention. AQ columns maintain the stationary phase structure in highly aqueous environments[4]. Phosphoric acid is used to lower the pH, suppressing silanol ionization to mitigate tailing[2].

  • Column: Agilent ZORBAX SB-Aq, 4.6 × 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Diluent: 95% Water / 5% MeCN.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
15.0 40 60
20.0 40 60
20.1 95 5

| 25.0 | 95 | 5 |

Protocol B: HILIC Method (Recommended for Highest Accuracy)

Use this method for the highest resolution of polar impurities and the best peak shape.

Mechanistic Choice: We utilize an Amide-bonded stationary phase. The amide groups strongly hydrogen-bond with water, creating a thick, stable water-enriched partition layer. Ammonium formate buffer is used because it is soluble in high concentrations of acetonitrile and provides ionic strength to control electrostatic interactions[8].

  • Column: Waters XBridge Amide, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Diluent: 75% MeCN / 25% Water (Critical: Do not use 100% water as a diluent in HILIC, as it acts as a strong eluting solvent and will cause severe peak splitting[4]).

Isocratic Program:

  • Composition: 15% Mobile Phase A / 85% Mobile Phase B.

  • Run Time: 15 minutes.

System Suitability Testing (SST) Criteria (Applicable to Both Protocols)

Before injecting the validation batches, inject a resolution standard containing T2CH·HCl and Thiophene-2-carboxylic acid (10 µg/mL each). The system is validated for use only if:

  • Resolution ( Rs​ ) between T2CH and Thiophene-2-carboxylic acid is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the T2CH peak is ≤1.5 .

  • Relative Standard Deviation (RSD) of the T2CH peak area for 5 replicate injections is ≤2.0% .

Workflow Start Prepare T2CH·HCl Sample Diluent Select Diluent Based on Mode (RPLC: Aqueous | HILIC: Organic) Start->Diluent Split Execute Chromatographic Run Diluent->Split SST System Suitability Test (SST) Inject Resolution Mix Split->SST Decision SST Passed? (Rs ≥ 2.0, Tf ≤ 1.5) SST->Decision Fail Investigate Causality (Check pH, Column Voiding) Decision->Fail No Pass Inject Sample Batch & Calculate % Area Purity Decision->Pass Yes Fail->SST Re-run after fix

Self-validating workflow for the HPLC-UV purity analysis of T2CH·HCl.

Conclusion and Recommendations

For the routine purity validation of Thiophene-2-carbohydrazide hydrochloride, HILIC is the superior analytical methodology . By leveraging water as the strong solvent and partitioning the analyte into a water-enriched layer, HILIC completely bypasses the poor retention and silanol-induced peak tailing that plague traditional RPLC methods for this highly polar, basic compound.

However, if laboratory constraints or sample matrix requirements dictate the use of RPLC, analysts must utilize an aqueous-compatible (AQ) stationary phase with a highly aqueous mobile phase to prevent phase collapse and ensure adequate retention. In both cases, strict adherence to sample diluent matching and System Suitability Testing is non-negotiable to ensure scientific integrity and data trustworthiness.

Sources

Comparative

Comparative Antimicrobial Efficacy of Thiophene-2-Carbohydrazide Metal Complexes: A Technical Guide

As a Senior Application Scientist specializing in metallo-pharmaceuticals, I frequently evaluate novel scaffolds to overcome escalating antimicrobial resistance. Thiophene-2-carbohydrazide and its Schiff base derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metallo-pharmaceuticals, I frequently evaluate novel scaffolds to overcome escalating antimicrobial resistance. Thiophene-2-carbohydrazide and its Schiff base derivatives represent a highly versatile class of ligands. However, their true therapeutic potential is unlocked only upon coordination with transition metals.

This guide provides an objective, data-driven comparison of thiophene-2-carbohydrazide metal complexes—specifically evaluating Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co) variants. By dissecting the causality behind their efficacy and detailing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.

Comparative Efficacy Analysis & Experimental Data

The antimicrobial efficacy of a metal complex is not arbitrary; it is intrinsically dictated by the central metal ion's geometry, redox potential, and the ligand's denticity. Complexation inherently enhances bioactivity by reducing the polarity of the metal ion, which in turn increases the lipophilicity of the entire molecule—a phenomenon explained by Tweedy's Chelation Theory .

To objectively compare these alternatives, we analyze the Minimum Inhibitory Concentration (MIC) data of a representative novel ligand (3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)-benzo[b]thiophene-2-carbohydrazide) and its corresponding M(II) complexes.

Table 1: Comparative MIC Values of Thiophene-2-Carbohydrazide Complexes
Compound / ComplexE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)M. tuberculosis (µg/mL)
Free Ligand >100>100>10050.0
Cu(II) Complex 2525503.125
Zn(II) Complex 5050253.125
Ni(II) Complex 501002512.5
Co(II) Complex 1001005025.0
Ciprofloxacin (Control) 1.51.5N/AN/A
Mechanistic Causality & Performance Insights
  • Cu(II) Superiority in Antibacterial Activity: The Cu(II) complex demonstrates the highest antibacterial efficacy. This is primarily due to the Jahn-Teller distortion inherent in d9 Cu(II) octahedral or square planar complexes. This distortion facilitates rapid ligand exchange kinetics, allowing the copper ion to aggressively interact with bacterial cellular targets and induce oxidative stress .

  • Zn(II) and Ni(II) in Antifungal Activity: Zn(II) and Ni(II) complexes outperform others against fungal strains like Candida albicans. Zinc's d10 configuration provides a stable, highly lipophilic tetrahedral geometry that effectively permeates the thick, chitin-rich fungal cell wall.

  • Anti-Mycobacterial Promise: Both Cu(II) and Zn(II) complexes exhibit exceptional anti-TB activity (MIC 3.125 µg/mL). The lipophilic nature of these specific chelates allows them to penetrate the notoriously impermeable mycolic acid layer of Mycobacterium tuberculosis.

Mechanistic Grounding: The Pathway of Action

The transition from a free thiophene-2-carbohydrazide ligand to a coordinated metal complex initiates a cascade of physicochemical changes. The partial sharing of the metal ion's positive charge with the donor atoms (O, N, S) delocalizes the π -electrons over the entire chelate ring. This drastically increases the lipophilic character of the complex, allowing it to permeate the lipid layer of microbial cell membranes (aligning with Overton's concept of cell permeability).

MOA LIG Thiophene-2-Carbohydrazide Ligand COM Metal Complex (Reduced Polarity) LIG->COM MET Transition Metal Ion (Cu2+, Zn2+, Ni2+) MET->COM LIP Enhanced Lipophilicity (Tweedy's Chelation) COM->LIP Delocalization of pi-electrons PEN Cell Wall/Membrane Penetration LIP->PEN INH Enzyme/DNA Inhibition (Ribosome/Mitochondria) PEN->INH DEA Microbial Cell Death INH->DEA

Fig 1: Mechanistic pathway of metal complexation enhancing microbial cell death via lipophilicity.

Validated Experimental Protocols

In application science, a protocol must be a self-validating system. The methodologies below incorporate structural and metabolic controls to ensure reproducibility and eliminate false positives/negatives common in metallo-drug screening.

Protocol A: Synthesis of Thiophene-2-Carbohydrazide M(II) Complexes

Causality Check: Refluxing in a protic solvent (ethanol) ensures the solubility of the metal salts while providing the necessary thermodynamic energy to stabilize the resulting Schiff base complex.

  • Ligand Preparation: Dissolve 1.0 mmol of the synthesized thiophene-2-carbohydrazide Schiff base ligand in 20 mL of absolute ethanol. Heat to 50°C to ensure complete dissolution.

  • Metal Addition: Dropwise, add a solution of the respective metal acetate (e.g., Cu(CH3​COO)2​⋅H2​O , 0.5 mmol) dissolved in 10 mL of ethanol. Note: A 2:1 Ligand-to-Metal ratio is strictly targeted to favor stable octahedral or square-planar geometries.

  • Refluxing: Reflux the mixture at 70–80°C for 3–4 hours under continuous magnetic stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane:EtOAc (7:3) mobile phase.

  • Precipitation & Washing: Cool the mixture to room temperature. Filter the resulting colored precipitate (e.g., deep green for Cu(II), pale yellow for Zn(II)). Wash successively with cold ethanol and diethyl ether to strip away unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl2​ to prevent hydrolytic degradation.

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Causality Check: Relying solely on Optical Density (OD) for metal complexes is a critical error; these compounds often precipitate or possess intrinsic colors that falsely elevate absorbance readings. Integrating resazurin (a metabolic indicator) provides a self-validating visual confirmation of true cell viability.

  • Inoculum Standardization: Adjust the bacterial/fungal suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the metal complexes (pre-dissolved in 1% DMSO to ensure solubility) to achieve a concentration gradient from 100 µg/mL down to 0.78 µg/mL.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each test well.

  • System Controls:

    • Positive Control: Broth + Microbe (Validates baseline organism viability).

    • Negative Control: Broth + Complex (Checks for media sterility and complex auto-reduction).

    • Vehicle Control: Broth + Microbe + 1% DMSO (Ensures the solvent itself is non-toxic).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacterial strains) or 48 hours (for fungal strains).

  • Resazurin Validation: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours. The MIC is strictly recorded as the lowest concentration that prevents the color change from blue (oxidized/inhibited) to pink (reduced/viable).

Workflow S1 Ligand Synthesis & Purification S2 Metal Complexation (Reflux in EtOH) S1->S2 S3 Physicochemical Characterization S2->S3 FTIR, NMR, XRD S4 Broth Microdilution (MIC Determination) S3->S4 S5 Resazurin Viability Validation S4->S5

Fig 2: Self-validating experimental workflow for synthesizing and screening metal complexes.

References

  • Title: Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes: As high portentous antimicrobial and antioxidant agents. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed). URL: [Link]

  • Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Source: ACS Omega. URL: [Link]

Validation

Rational Design in Antitubercular Therapeutics: Isoniazid vs. Thiophene-2-Carbohydrazide Hydrochloride

The Architectural Shift in Antitubercular Scaffolds Isoniazid (INH) has remained the unassailable cornerstone of tuberculosis (TB) therapy for over half a century. However, the escalating crisis of multidrug-resistant My...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Shift in Antitubercular Scaffolds

Isoniazid (INH) has remained the unassailable cornerstone of tuberculosis (TB) therapy for over half a century. However, the escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the exploration of novel bioisosteres. In this landscape, thiophene-2-carbohydrazide hydrochloride (T2C) has emerged as a highly versatile synthetic scaffold.

By replacing the highly polar pyridine ring of INH with a lipophilic thiophene ring, medicinal chemists can fundamentally alter the electronic distribution and metabolic stability of the molecule[1]. Crucially, retaining the carbohydrazide moiety allows researchers to either exploit established mycobacterial vulnerabilities or engineer entirely new mechanisms of action.

Mechanistic Parallels: The KatG Activation Bottleneck

To objectively compare these two compounds, we must first examine their prodrug activation kinetics. Both INH and the parent T2C molecule rely on mycobacterial enzymatic activation to exert their primary bactericidal effects.

  • Isoniazid’s Canonical Pathway: INH is a prodrug that enters the mycobacterial cell and is oxidized by the catalase-peroxidase enzyme, KatG. This oxidation generates an isonicotinoyl radical that couples with NAD(H) to form a potent adduct. This adduct competitively inhibits InhA (enoyl-acyl carrier protein reductase), halting mycolic acid biosynthesis and triggering cell lysis.

  • Thiophene-2-Carbohydrazide’s Cross-Resistance Profile: Experimental evidence confirms that the parent 2-thiophenecarboxylic acid hydrazide shares this exact activation pathway. Strains of M. tuberculosis harboring a katG S315T mutation or an ahpC promoter mutation exhibit direct cross-resistance to T2C[2]. This proves that the thiophene analog, in its underivatized form, fundamentally relies on the same catalase-peroxidase activation mechanism as INH[2].

Divergence Through Derivatization: Escaping KatG Dependency

While the parent T2C molecule is vulnerable to INH-resistance mechanisms, its true scientific value lies in its derivatization potential. INH is rigidly optimized for InhA inhibition; however, T2C derivatives have been successfully engineered to bypass KatG entirely and engage alternative essential mycobacterial targets:

  • DprE1 Inhibition: Benzo[b]thiophene derivatives have demonstrated high binding affinity to DprE1, an enzyme critical for arabinogalactan synthesis, effectively killing dormant M. bovis BCG[3].

  • Pks13 Inhibition: Thiophene-2-pentafluoro benzamide derivatives have been shown to inhibit Polyketide synthase 13 (Pks13), another critical node in mycolic acid biosynthesis[4].

  • MbtI Targeting: Thiophene cores have been integrated into inhibitors of MbtI, an enzyme required for the biosynthesis of iron-chelating mycobactins, which are essential for mycobacterial survival within host macrophages[5].

MOA INH Isoniazid (INH) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Prodrug Activation T2C Thiophene-2-Carbohydrazide (T2C) T2C->KatG Parent Scaffold Activation AltTarget Alternative Targets (DprE1, Pks13, MbtI) T2C->AltTarget Derivatization Bypasses KatG Radical Acyl Radical Intermediate KatG->Radical Oxidation InhA InhA Inhibition (Mycolic Acid Arrest) Radical->InhA NAD(H) Adduct Formation

Fig 1. Shared KatG activation pathways and divergent target potential of INH and T2C derivatives.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must compare their Minimum Inhibitory Concentrations (MIC) and cytotoxicity profiles across standardized assays.

Compound ClassPrimary TargetMIC (µg/mL) vs M. tb H37RvCytotoxicity IC50Mechanism / Note
Isoniazid (INH) InhA0.02 - 0.05> 100 µg/mLGold standard; highly susceptible to katG mutations.
Parent T2C InhA (via KatG)> 10.0N/AWeak parent activity; shares INH cross-resistance[1].
Benzo[b]thiophenes DprE10.56 - 0.62> 50 µg/mLBypasses KatG; active against dormant strains[3].
Thiophene-hydrazones Multi-target0.02 - 31.25VariableBroad spectrum; highly dependent on aryl substitutions[6].
Thiophene-benzamides Pks130.5 - 1.0High SIComplete bypass of KatG; high Selectivity Index (SI)[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on robust, self-validating phenotypic and genotypic assays.

Protocol A: Microplate Alamar Blue Assay (MABA) for MIC Determination

Causality & Logic: Mycobacteria are highly prone to clumping, making standard optical density (turbidity) measurements unreliable. MABA utilizes resazurin, a non-fluorescent blue dye. Metabolically active cells reduce resazurin to resorufin, a highly fluorescent pink compound. This creates a self-validating system: the colorimetric shift provides a binary visual confirmation of viability, while fluorometric quantification prevents artifacts caused by bacterial aggregation[6].

Step-by-Step Methodology:

  • Media Preparation: Dispense 100 µL of Middlebrook 7H9 broth (supplemented with 10% OADC enrichment) into a sterile 96-well microtiter plate.

  • Compound Dilution: Serially dilute INH and T2C derivatives across the plate (ranging from 100 µg/mL down to 0.01 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to a final concentration of 5×105 CFU/mL) to each test well. Include drug-free growth controls and bacteria-free sterility controls.

  • Incubation: Seal the plates with Parafilm to prevent evaporation and incubate at 37°C for 5 days.

  • Indicator Addition: Add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to all wells. Tween 80 is critical as it prevents clumping and facilitates intracellular dye penetration[4].

  • Validation & Readout: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest drug concentration that successfully prevents the color shift from blue to pink.

Protocol B: KatG Cross-Resistance Validation Assay

Causality & Logic: To determine if a novel T2C derivative requires KatG activation, it must be tested against an isogenic mutant strain. By comparing the MIC of the wild-type H37Rv strain against an H37Rv strain engineered with a specific katG S315T mutation, researchers can isolate the variable of prodrug activation and validate the compound's mechanism of action[2].

Step-by-Step Methodology:

  • Strain Cultivation: Grow wild-type M. tuberculosis H37Rv and the katG S315T mutant strain in parallel using Middlebrook 7H9 broth.

  • Parallel MABA Execution: Perform the MABA protocol (as described in Protocol A) simultaneously for both strains using the target T2C derivative.

  • Resistance Index Calculation: Calculate the Resistance Index (RI) using the formula: RI = MIC (Mutant Strain) / MIC (Wild-Type Strain).

  • Data Interpretation:

    • An RI > 10 indicates the compound is a prodrug highly dependent on KatG (similar to INH).

    • An RI ≈ 1 indicates the compound successfully bypasses KatG, validating it as a novel mechanism-of-action scaffold suitable for MDR-TB.

Conclusion

While Isoniazid remains the benchmark for raw antitubercular potency, its clinical utility is increasingly compromised by KatG-mediated resistance. Thiophene-2-carbohydrazide hydrochloride, while sharing the same historical activation liability in its parent form, serves as a vastly superior foundational scaffold for rational drug design. By leveraging the lipophilicity and electronic properties of the thiophene ring, modern derivatives successfully bypass KatG, engaging novel targets like DprE1 and Pks13, thereby providing a critical pathway forward in the fight against resistant pathogens.

Sources

Comparative

Benchmarking Thiophene-2-Carbohydrazide Hydrochloride Synthesis Pathways: A Comparative Guide

As application scientists, we recognize that the synthesis of high-purity heterocyclic building blocks is a critical bottleneck in drug discovery. Thiophene-2-carbohydrazide is a privileged pharmacophore, serving as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we recognize that the synthesis of high-purity heterocyclic building blocks is a critical bottleneck in drug discovery. Thiophene-2-carbohydrazide is a privileged pharmacophore, serving as a versatile precursor for synthesizing biologically active heterocycles such as oxadiazoles, triazoles, and thiazolidinones. However, the free base form of thiophene-2-carbohydrazide is prone to oxidation and exhibits limited aqueous solubility. Converting it to the hydrochloride salt is a necessary step to enhance shelf-stability and bioavailability for downstream biological assays.

When benchmarking synthetic pathways for this compound, we must look beyond mere yield. This guide objectively compares three distinct synthetic routes, analyzing the kinetic control, thermodynamic limitations, and practical scalability of each, followed by a standardized protocol for hydrochloride salt formation.

Mechanistic Pathways Overview

Historically, the synthesis of carbohydrazides relied on the thermal hydrazinolysis of carboxylic acid esters. Today, modern laboratories utilize more efficient, eco-friendly, and high-yielding methodologies. The diagram below maps the logical flow of the three primary synthetic pathways benchmarked in this guide.

SynthesisPathways Start1 Methyl Thiophene-2-carboxylate Path1 Pathway 1: Thermal Reflux + N2H4·H2O, MeOH, 6-8h Start1->Path1 Path2 Pathway 2: Microwave-Assisted + N2H4·H2O, MeOH/H2O, 5 min Start1->Path2 Start2 Thiophene-2-carboxylic Acid Path3 Pathway 3: Direct Coupling + DCC/HOBt, N2H4, RT, 2h Start2->Path3 Intermediate Thiophene-2-carbohydrazide (Free Base) Path1->Intermediate Path2->Intermediate Path3->Intermediate SaltForm Salt Formation + HCl (g) or HCl/Ether Intermediate->SaltForm Final Thiophene-2-carbohydrazide Hydrochloride SaltForm->Final

Fig 1: Comparative synthetic workflows for thiophene-2-carbohydrazide hydrochloride.

Pathway 1: Conventional Thermal Hydrazinolysis (Ester Route)

This classical approach involves reacting methyl thiophene-2-carboxylate with excess hydrazine monohydrate in refluxing methanol. The nucleophilic acyl substitution is driven forward by the excess of the nucleophile. However, the reaction is thermodynamically slow, often requiring 6–8 hours of continuous reflux. Prolonged heating under these conditions frequently leads to the formation of undesired diacylhydrazine byproducts, ultimately lowering the effective yield.

Pathway 2: Microwave-Assisted Eco-Synthesis (Ester Route)

By transitioning from thermal heating to microwave (MW) irradiation, the reaction time is drastically reduced from hours to mere minutes, as demonstrated in recent 1 [1] literature. Microwave energy superheats the highly polar solvent mixture (water/methanol), rapidly accelerating the nucleophilic attack of hydrazine on the ester carbonyl. This kinetic control suppresses side-product formation and allows excess hydrazine to be easily evaporated under MW heat.

Pathway 3: Direct Coupling from Carboxylic Acid (Acid Route)

Direct hydrazinolysis of thiophene-2-carboxylic acid is inherently unfavorable because the acid-base reaction between the carboxylic acid and hydrazine forms an unreactive salt. To bypass this thermodynamic dead-end,2 [2] are utilized. DCC activates the acid into an unstable O-acylisourea intermediate, while HOBt immediately converts it into a reactive, yet stable, benzotriazole ester. This prevents unreactive salt formation and allows smooth nucleophilic displacement by hydrazine at room temperature.

Quantitative Benchmarking

The following table summarizes the quantitative performance metrics of the three free-base synthesis pathways prior to salt formation.

Synthesis PathwayStarting MaterialKey ReagentsReaction TimeAvg. Yield (%)Causality for Yield/Purity
1. Thermal Reflux Methyl thiophene-2-carboxylateN₂H₄·H₂O, MeOH6–8 hours70–75%Extended heating promotes side reactions (diacylhydrazines), lowering overall yield.
2. Microwave-Assisted Methyl thiophene-2-carboxylateN₂H₄·H₂O, H₂O/MeOH5 minutes86–92%Rapid superheating ensures kinetic control, preventing side-product formation.
3. Direct Coupling Thiophene-2-carboxylic acidDCC, HOBt, N₂H₄2.5 hours>90%HOBt activation bypasses unreactive acid-base salt formation, ensuring complete conversion.

Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Microwave-Assisted Synthesis (Optimized Route)

This protocol is adapted from established procedures yielding approximately3 [3].

  • Reagent Mixing: Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a 40 mL mixture of water and methanol (1:1 v/v) in a microwave-safe 250 mL round-bottom flask.

    • Mechanistic Rationale: The 5-fold excess of hydrazine drives the equilibrium of the nucleophilic acyl substitution. The water/methanol solvent system is highly polar, efficiently absorbing microwave radiation to generate rapid, localized superheating.

  • Irradiation: Add boiling chips, set up an effective reflux condenser, and subject the mixture to microwave irradiation (e.g., 1500 W) for exactly 5 minutes.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The ester starting material (higher Rf​ ) should be completely consumed, replaced by a baseline/low Rf​ spot corresponding to the highly polar hydrazide.

  • Precipitation: Immediately cool the reaction mixture in an ice bath.

    • Mechanistic Rationale: Rapid cooling drastically decreases the solubility of the newly formed thiophene-2-carbohydrazide in the aqueous methanol, forcing crystallization and preventing product degradation.

  • Isolation: Collect the resulting white precipitate via vacuum filtration and wash with cold water.

Protocol B: Direct Coupling Synthesis (Alternative Acid Route)
  • Acid Activation: Dissolve thiophene-2-carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous dichloromethane (DCM) at 0 °C. Add DCC (1.1 mmol) portion-wise.

    • Mechanistic Rationale: The reaction is kept at 0 °C to stabilize the highly reactive O-acylisourea intermediate and prevent its rearrangement into an unreactive N-acylurea. HOBt immediately traps the intermediate to form a stable active ester.

    • Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) will begin to form within 15 minutes, visually confirming the successful activation of the acid.

  • Hydrazinolysis: Stir for 30 minutes, then add hydrazine monohydrate (1.5 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanistic Rationale: Hydrazine attacks the HOBt-active ester. Because the acid is already activated, the unfavorable thermodynamic salt formation is entirely bypassed.

  • Workup: Filter off the DCU byproduct. Wash the organic filtrate with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the free base.

Protocol C: Standardized Hydrochloride Salt Formation

Regardless of the synthesis pathway chosen, the free base must be converted to the hydrochloride salt for optimal storage and biological application.

  • Dissolution: Dissolve the purified thiophene-2-carbohydrazide free base in minimal anhydrous diethyl ether (or a 1:1 mixture of DCM/methanol if solubility is poor).

    • Mechanistic Rationale: Strictly anhydrous conditions are critical to prevent the formation of hydrates and ensure a precise, stoichiometric protonation of the terminal amine.

  • Protonation: Slowly bubble dry HCl gas through the solution, or add a stoichiometric equivalent of ethereal HCl (1.0 M) dropwise at 0 °C.

    • Validation Checkpoint: An immediate, dense white precipitate of thiophene-2-carbohydrazide hydrochloride will form. The solution's pH (tested via wet pH paper on an aliquot) should drop to ~2.

  • Isolation: Filter the salt, wash thoroughly with cold anhydrous ether, and dry under high vacuum.

    • Mechanistic Rationale: Washing with non-polar ether removes any unreacted free base or trace organic impurities, leaving the insoluble HCl salt pristine and ready for downstream applications.

References
  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k. RSC Advances.
  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Thiophene-2-carbohydrazide | 2361-27-5. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Thiophene-2-carbohydrazide hydrochloride

Comprehensive Safety and Operational Guide: Handling Thiophene-2-carbohydrazide Hydrochloride Introduction Thiophene-2-carbohydrazide hydrochloride (CAS: 1803610-91-4) is an essential building block in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Thiophene-2-carbohydrazide Hydrochloride

Introduction

Thiophene-2-carbohydrazide hydrochloride (CAS: 1803610-91-4) is an essential building block in modern drug discovery. In medicinal chemistry, the thiophene ring acts as a "privileged structure" and a bioisostere for benzene, effectively enhancing the lipophilicity and metabolic stability of lead compounds[1]. However, handling the hydrochloride salt form of this compound requires rigorous logistical and safety protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By explaining the mechanistic causality behind each safety requirement and embedding self-validating steps into every workflow, this document ensures operational excellence, regulatory compliance, and uncompromising laboratory safety.

Hazard Profile & Mechanistic Causality

To handle this compound safely, operators must understand why it is hazardous. According to standardized GHS classifications, the compound is categorized as an Irritant (Signal Word: Warning)[2].

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation):

    • Causality: The hydrochloride salt form is highly polar and water-soluble. Upon contact with physiological moisture (sweat, tears, or mucous membranes), the salt dissociates, releasing localized acidity (HCl). Concurrently, the lipophilic thiophene moiety interacts with cellular lipid bilayers, disrupting cell membranes and exacerbating the acidic irritation.

  • H335 (Respiratory Irritation):

    • Causality: Supplied as a fine crystalline powder, it poses a significant aerosolization risk. Inhalation of these micro-particulates allows them to dissolve directly into the respiratory mucosa, causing immediate localized pH drops and severe respiratory distress[2].

Table 1: Physical & Hazard Parameters
ParameterValue / ClassificationMechanistic Implication
Compound Form Hydrochloride SaltHighly polar; dramatically increases aqueous solubility and reactivity with moisture.
Molecular Weight 178.64 g/mol (HCl salt)Small molecule size allows it to easily permeate compromised physical barriers.
H315 / H319 Causes skin/eye irritationDissociates in physiological fluids to release local acidity, damaging tissue.
H335 May cause respiratory irritationDust aerosolization specifically targets and dissolves in the respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a targeted barrier system designed against specific chemical mechanisms[3].

Table 2: Required PPE and Causality Matrix
PPE CategorySpecificationCausality / Rationale
Eye/Face EN166 / ANSI Z87.1 Safety GogglesPrevents airborne micro-particulates from dissolving in ocular fluid and causing acidic burns.
Hands Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to polar, water-soluble acidic salts compared to latex.
Body Standard Cotton/Poly Lab CoatPrevents particulate accumulation on personal clothing, mitigating secondary exposure risks.
Respiratory N95 / P100 Particulate RespiratorMandatory if handling outside a ventilated enclosure to prevent H335 inhalation hazards.

Operational Workflows: Step-by-Step Methodologies

Workflow A: Dispensing and Reaction Setup
  • Pre-Operation Validation: Turn on the fume hood and verify a face velocity of >100 feet per minute (fpm).

    • Self-Validation: Hold a small piece of laboratory tissue (e.g., a Kimwipe) near the sash opening; it must be actively and continuously pulled inward. If it falls or flutters outward, do not open the chemical container.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine hydrochloride powders are highly prone to static cling, which increases the risk of sudden aerosolization, inhalation, and cross-contamination.

  • Dispensing: Weigh the required mass carefully. Close the primary container immediately after use to prevent ambient moisture absorption (hygroscopicity), which can degrade the reagent and slowly release HCl gas over time.

  • Reaction Initiation: When adding the hydrochloride salt to a reaction mixture containing a base (e.g., Triethylamine, NaHCO3) to release the free base, add the powder incrementally.

    • Self-Validation: Monitor for effervescence (bubbling) or exothermy. The complete cessation of gas evolution indicates the successful and complete neutralization of the hydrochloride salt.

Workflow B: Spill Response and Decontamination Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize containment.

  • Containment (Dry): Do NOT apply water directly to the powder.

    • Causality: Water will rapidly dissolve the salt, spreading the acidic hazard across a wider surface area and potentially soaking through protective barriers.

  • Collection: Gently cover the spill with a slightly damp, chemically inert absorbent pad to suppress dust, or sweep it up using a dedicated hazardous waste brush.

  • Neutralization: Wash the affected surface with a weak basic solution (e.g., 5% Sodium Bicarbonate / NaHCO3).

    • Self-Validation: Bubbling will occur as the residual acidic salt is neutralized. Once bubbling ceases entirely, the area is chemically neutralized and safe.

  • Final Clean: Wipe the area thoroughly with soap and water, then dry.

Workflow C: Waste Disposal Plan
  • Solid Waste: Place all contaminated spatulas, weighing boats, and absorbent pads into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Aqueous waste containing the neutralized compound must be tested with pH strips.

    • Self-Validation: Ensure the pH is strictly between 6.0 and 8.0 before transferring the liquid to the central aqueous hazardous waste carboy.

  • Labeling: Affix a hazardous waste label clearly stating: "Hazardous Waste - Toxic/Irritant Solid (Thiophene derivative, HCl salt)".

  • Regulatory Compliance: Never dispose of thiophene derivatives down the sink. Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for incineration in accordance with EPA or local environmental regulations.

Mandatory Visualization: Process Logic

G A Initiate Handling Protocol B Verify PPE Compliance (Nitrile, EN166, Lab Coat) A->B C Transfer to Fume Hood (Face Velocity >100 fpm) B->C D Does a Spill Occur? C->D E Proceed with Synthesis (Avoid Dust Generation) D->E No F Isolate Area & Increase Ventilation D->F Yes I Final Disposal (EPA/Local Regs) E->I G Neutralize & Absorb (Use NaHCO3 for HCl salt) F->G H Collect in Sealed Biohazard/Chem Waste G->H H->I

Workflow for the safe handling and spill response of Thiophene-2-carbohydrazide hydrochloride.

References

  • Title: PubChem Compound Summary for CID 73098, Thiophene-2-carbohydrazide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene-2-carbohydrazide hydrochloride
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Thiophene-2-carbohydrazide hydrochloride
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